5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
Description
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Properties
IUPAC Name |
5-bromo-N,4-dimethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-4-5(8)3-10-7(9-2)6(4)11(12)13/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXNDASZVILVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565603 | |
| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-01-5 | |
| Record name | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a bromine atom, a nitro group, and a dimethylamino group—on the pyridine core makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, creates a unique electronic profile that can be exploited in various chemical transformations.
This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route, and potential applications based on the reactivity of its structural motifs.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 155790-01-5 | ChemScene[1] |
| Molecular Formula | C₇H₈BrN₃O₂ | ChemScene[1] |
| Molecular Weight | 246.06 g/mol | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥97% | ChemScene[1] |
| Storage | 4°C, protect from light | ChemScene[1] |
| SMILES | CN(C)c1ncc(Br)cc1--INVALID-LINK--=O | Sigma-Aldrich |
| InChI | 1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 | Sigma-Aldrich |
| InChI Key | SZNVATVPNHSUOD-UHFFFAOYSA-N | Sigma-Aldrich |
| Topological Polar Surface Area (TPSA) | 68.06 Ų | ChemScene[1] |
| logP | 2.10242 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6)
This procedure is adapted from analogous bromination and nitration reactions of substituted aminopyridines.[2][3]
-
Materials: 2-Amino-4-methylpyridine, Bromine, Acetic Acid, Nitric Acid, Sulfuric Acid.
-
Procedure:
-
Bromination: Dissolve 2-amino-4-methylpyridine in glacial acetic acid. Cool the solution in an ice bath. Add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-bromo-4-methylpyridine.
-
Nitration: To a cooled mixture of concentrated sulfuric acid, slowly add 2-amino-5-bromo-4-methylpyridine while keeping the temperature below 5 °C. To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The precipitate, 2-amino-5-bromo-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Step 2: Synthesis of this compound (CAS 155790-01-5)
This procedure is based on general methods for the N-alkylation of amines.[4][5]
-
Materials: 2-Amino-5-bromo-4-methyl-3-nitropyridine, Methyl Iodide, a suitable base (e.g., Sodium Hydride or Potassium Carbonate), and an aprotic solvent (e.g., DMF or THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromo-4-methyl-3-nitropyridine in a dry aprotic solvent.
-
Add a slight excess of a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a slight excess of methyl iodide (e.g., 1.2 equivalents) dropwise at 0 °C.
-
Let the reaction mixture stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Potential Applications and Reactivity
While specific biological activities for this compound have not been reported, its structural features suggest several potential applications in research and development.
-
Medicinal Chemistry: Substituted nitropyridines are known to exhibit a range of biological activities and serve as intermediates in the synthesis of pharmaceuticals.[6] The presence of the bromo substituent allows for further functionalization via cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be investigated as potential kinase inhibitors, antiviral agents, or for other therapeutic targets.[3]
-
Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. This compound could serve as a building block for the synthesis of novel herbicides, insecticides, or fungicides.[6]
-
Organic Synthesis: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7] This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents, making it a valuable intermediate for the synthesis of complex organic molecules. The nitro group can be reduced to an amino group, providing another handle for further derivatization.
Caption: Potential derivatization reactions of this compound.
Conclusion
This compound is a readily available, yet under-explored, chemical entity. Its polysubstituted pyridine framework offers significant potential as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The proposed synthetic route provides a practical approach for its laboratory-scale preparation. Further investigation into the reactivity and biological properties of this compound and its derivatives is warranted to fully realize its potential in various scientific disciplines.
References
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. m.indiamart.com [m.indiamart.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the known physicochemical properties of the chemical compound 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5). Due to its status as a specialized research chemical, publicly available experimental data is limited. This guide consolidates available computational data, provides general safety and handling protocols based on related structures, and presents logical workflows for its synthesis and analysis. All quantitative data is presented in tabular format for clarity, and key processes are visualized using standardized diagrams.
Core Compound Information
This compound is a halogenated and nitrated pyridine derivative. Such compounds are often investigated in medicinal chemistry and materials science as building blocks for more complex molecules. Its structure, featuring a bromine atom, a nitro group, and two methyl groups on the aminopyridine core, suggests potential for diverse chemical modifications.
Table 1: General and Computational Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Identifier Information | ||
| CAS Number | 155790-01-5 | [1][2] |
| Molecular Formula | C₇H₈BrN₃O₂ | [1][3] |
| Molecular Weight | 246.06 g/mol | [1][3][4] |
| Synonym | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine | [1] |
| Physical Properties | ||
| Physical Form | Solid (presumed) | [4] |
| Purity (Commercial) | ≥97% | [1] |
| Computational Data | ||
| Topological Polar Surface Area (TPSA) | 68.06 Ų | [1] |
| logP (Octanol-Water Partition Coeff.) | 2.10242 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 |[1] |
Note: Experimental data for properties such as melting point, boiling point, and aqueous solubility are not publicly available for this specific compound. The computational data provided is predictive and requires experimental validation.
Spectroscopic Data
Specific spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in public scientific literature or commercial databases. Characterization of this compound would require de novo acquisition of these spectra.
Experimental Protocols & Workflows
While a specific, peer-reviewed synthesis protocol for this compound is not documented in public sources, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds.[5][6] A generalized workflow would likely involve the controlled nitration and bromination of a suitable aminopyridine precursor.
A logical workflow for the synthesis and subsequent characterization of a novel compound like this is outlined below.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Following successful synthesis, a systematic analytical workflow is essential to confirm the identity, purity, and properties of the material.
Caption: Logical workflow for the analytical characterization of the synthesized compound.
Safety and Handling
Specific toxicology data for this compound is unavailable. However, based on the safety profiles of structurally related nitropyridine and aminopyridine compounds, the following precautions are strongly advised.[7][8][9][10]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hazard Classifications (Anticipated): Based on similar compounds, it may be classified as an irritant (skin, eyes, respiratory system) and potentially harmful if swallowed.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.
Conclusion
This compound is a research chemical with a defined molecular structure and computationally predicted properties. There is a notable lack of publicly available, experimentally derived data regarding its physical constants, spectroscopic profile, and biological activity. The workflows and safety information provided in this guide are based on established chemical principles and data from analogous compounds. Any researcher intending to use this compound should perform thorough in-house analysis to validate its identity, purity, and characteristics before proceeding with further experiments.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine AldrichCPR 1040682-46-9 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and identifying characteristics of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While specific experimental data such as detailed synthesis protocols, spectroscopic analyses, and biological activity for this particular compound are not extensively available in public literature, this document compiles its known properties and offers insights based on the chemistry of related brominated nitropyridine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Molecular Structure and Identifiers
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a bromine atom at the 5-position, a nitro group at the 3-position, a methyl group at the 4-position, and a methylamino group at the 2-position.
Below is a logical diagram illustrating the key identifiers for this compound.
Technical Guide to the Spectral Analysis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the anticipated spectroscopic data for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. These predictions are derived from established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.2 - 8.4 | Singlet | 1H | H-6 (Pyridine) | Expected to be the most downfield aromatic proton due to the influence of the nitro and bromo groups. |
| ~3.1 - 3.3 | Singlet | 3H | N-CH₃ (Methyl) | The chemical shift is influenced by the attachment to the nitrogen atom of the amino group. |
| ~2.4 - 2.6 | Singlet | 3H | C4-CH₃ (Methyl) | The chemical shift is typical for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~155 - 158 | C-2 (Pyridine) | Carbon attached to the amino group. |
| ~148 - 152 | C-4 (Pyridine) | Carbon with the attached methyl group. |
| ~140 - 143 | C-6 (Pyridine) | Aromatic CH carbon. |
| ~135 - 138 | C-3 (Pyridine) | Carbon attached to the nitro group. |
| ~110 - 115 | C-5 (Pyridine) | Carbon attached to the bromine atom, showing a significant upfield shift. |
| ~30 - 33 | N-CH₃ (Methyl) | Methyl carbon of the N-methyl group. |
| ~18 - 22 | C4-CH₃ (Methyl) | Methyl carbon attached to the pyridine ring at position 4. |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. A key feature will be the isotopic signature of bromine.
| m/z (Mass-to-Charge Ratio) | Assignment | Notes |
| 245 / 247 | [M]⁺ (Molecular Ion) | The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 230 / 232 | [M - CH₃]⁺ | Loss of a methyl group. |
| 199 | [M - NO₂]⁺ | Loss of the nitro group. |
| 166 | [M - Br]⁺ | Loss of the bromine atom. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles or air bubbles in the solution.[1]
-
Instrument Setup: The NMR spectra can be recorded on a 400 MHz or higher spectrometer.[2] Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray Ionization (ESI) is a common technique for this type of molecule.[3]
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[3]
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.[4] Analyze the fragmentation pattern to gain further structural information.
Workflow for Compound Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and structural characterization of a chemical compound.
References
Navigating the Solubility of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to the absence of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for its determination using the isothermal equilibrium method. Furthermore, it presents the known physicochemical properties of the target compound and qualitative solubility information for a structurally analogous compound to aid in solvent selection and experimental design.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior throughout the drug development pipeline. For a compound like this compound, understanding its solubility profile is essential for designing robust synthetic routes, developing effective purification strategies, and formulating delivery systems with optimal bioavailability.
A comprehensive literature and database search reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. This guide is intended to provide researchers with the necessary tools and methodologies to generate this critical data in their own laboratories.
Physicochemical Properties
While quantitative solubility data is scarce, several key physicochemical properties of this compound have been reported by various chemical suppliers. These properties are summarized in Table 1 and are essential for understanding the compound's general characteristics.
| Property | Value | Source |
| CAS Number | 155790-01-5 | [1][2] |
| Molecular Formula | C₇H₈BrN₃O₂ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Predicted LogP | 2.10242 | [2] |
| Topological Polar Surface Area (TPSA) | 68.06 Ų | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Qualitative Solubility of Structurally Related Compounds
In the absence of direct solubility data for the target compound, examining the solubility of structurally similar molecules can provide valuable insights for solvent selection in experimental studies. 2-Amino-3-bromo-5-nitropyridine shares a similar brominated nitropyridine core. Its qualitative solubility is summarized in Table 2.
| Solvent | Solubility |
| Water | Limited solubility |
| Dimethylformamide (DMF) | More soluble |
| Dimethyl sulfoxide (DMSO) | More soluble |
| Ethanol | More soluble |
This information is based on the reported solubility of 2-Amino-3-bromo-5-nitropyridine and serves as a predictive guide for this compound.[3]
Experimental Protocol for Solubility Determination: Isothermal Equilibrium (Shake-Flask) Method
The isothermal equilibrium method, commonly known as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[5][6][7]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps or sealed ampoules
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixtures for a sufficient duration to ensure that equilibrium is achieved. A typical equilibration time is 24-48 hours, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[4]
-
-
Sample Withdrawal and Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While there is a notable absence of quantitative solubility data for this compound in the public domain, this technical guide provides researchers with the necessary framework to address this data gap. By utilizing the provided physicochemical properties, qualitative data from analogous structures, and the detailed experimental protocol for the isothermal equilibrium method, researchers can confidently and accurately determine the solubility of this compound in various organic solvents. The generation of such data will be invaluable for the broader scientific community, facilitating the advancement of research and development involving this promising chemical entity.
References
- 1. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: An Analysis of Available Data
For Immediate Release
[City, State] – An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for the compound 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While this chemical is available from various suppliers and possesses a defined chemical structure, there is currently no published research detailing its biological activity, pharmacological effects, or the signaling pathways it may influence.
This technical overview serves to consolidate the currently available information on this compound and to highlight the absence of data pertaining to its mechanism of action, which is a critical area for future research.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. The structural information and basic properties that have been identified are summarized below.
| Property | Value |
| CAS Number | 155790-01-5[1] |
| Molecular Formula | C₇H₈BrN₃O₂[1] |
| Molecular Weight | 246.06 g/mol [1] |
| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[1] |
| SMILES | CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br[1] |
Context from Structurally Similar Compounds
While direct experimental data on the target compound is unavailable, research on structurally related nitropyridine derivatives provides some context for potential areas of investigation. Pyridine-based compounds are known to exhibit a wide range of biological activities, including anti-tumor, anti-viral, anti-microbial, and anti-diabetic properties.[2] The presence of a nitro group and a bromine atom on the pyridine ring can influence a compound's binding affinity and specificity for molecular targets such as enzymes or receptors.[3]
For instance, derivatives of 2-amino-5-nitropyridine have been investigated for their potential as urease and chymotrypsin inhibitors.[4] Furthermore, nitropyridines serve as important precursors and intermediates in the synthesis of bioactive molecules, including kinase inhibitors.[4][5]
Hypothetical Workflow for Elucidating Mechanism of Action
Given the lack of existing data, a hypothetical experimental workflow for determining the mechanism of action of this compound would involve a multi-faceted approach. The following diagram illustrates a potential research pipeline.
Caption: Hypothetical workflow for mechanism of action studies.
Conclusion and Future Directions
Currently, this compound is a chemical entity with a known structure but an unknown biological function. The absence of research into its mechanism of action presents an opportunity for novel investigations. Future research should focus on initial screening assays to identify any biological activity, followed by target identification and pathway analysis to elucidate its molecular mechanism. Such studies would be invaluable to researchers, scientists, and drug development professionals in determining the potential utility of this compound.
It is important to note that while some commercial suppliers list different CAS numbers for similar structures, the data presented here pertains to the specific isomer requested.[6][7] Researchers should exercise due diligence in sourcing this compound for any future studies.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine - Amerigo Scientific [amerigoscientific.com]
The Role of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted nitropyridine that, while not extensively studied for its own biological activity, holds a significant position in medicinal chemistry as a versatile synthetic intermediate. This technical guide explores the role of this compound and the broader class of 2-amino-3-nitropyridines as crucial building blocks in the development of novel therapeutic agents. Due to the limited public data on the specific biological activity of this compound, this document will focus on its synthetic utility and the established biological relevance of the chemical scaffolds that can be derived from it and its close analogs. We will delve into the synthetic pathways where this and related compounds are employed and discuss the pharmacological potential of the resulting molecules, supported by data on analogous structures.
Introduction: The Significance of the Substituted 2-Aminopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of numerous approved drugs and clinical candidates.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a privileged scaffold in drug design. The introduction of specific substituents, such as amino, nitro, and bromo groups, onto the pyridine core creates versatile chemical handles for further molecular elaboration.
Compounds belonging to the 2-amino-3-nitropyridine class are particularly valuable in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a point for further derivatization. The bromine atom, as seen in the title compound, offers a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. While direct biological data for this compound is scarce, its structural features strongly suggest its utility as a precursor for compounds with potential therapeutic applications.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 155790-01-5 | [2][3] |
| Molecular Formula | C₇H₈BrN₃O₂ | [2] |
| Molecular Weight | 246.06 g/mol | [2] |
| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine | [2] |
Note: Experimental data on properties like melting point, boiling point, and solubility are not consistently reported in publicly available sources.
Role as a Synthetic Intermediate
The primary role of this compound in medicinal chemistry is that of a versatile building block. The functional groups on the pyridine ring allow for a variety of chemical transformations to generate a diverse library of compounds for biological screening.
Potential Therapeutic Applications of Derivatives
While data on the title compound is limited, the broader class of substituted 2-aminopyridines has been explored for a range of therapeutic targets. Derivatives synthesized from precursors like this compound could potentially exhibit similar activities.
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core. The 2-amino-3-nitropyridine scaffold can be elaborated to generate potent inhibitors of various kinases involved in cancer and inflammatory diseases. For instance, 2-amino-4-methyl-5-nitropyridine has been used as a starting material for the synthesis of Janus kinase 2 (JAK2) inhibitors.[1]
Antiviral Agents
Substituted pyridines are also present in several antiviral drugs. The non-nucleoside reverse transcriptase inhibitor Atevirdine, which has been studied for the treatment of HIV, is synthesized from a 2-chloro-3-nitropyridine precursor, highlighting the utility of this chemical class in developing antiviral therapies.[4]
Antimicrobial and Other Activities
Derivatives of structurally similar compounds, such as (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, have been investigated for their antimicrobial and anticancer properties.[5] Furthermore, studies on pyridine derivatives synthesized via Suzuki cross-coupling from bromo-aminopyridine precursors have demonstrated anti-thrombolytic and biofilm inhibition activities.[6]
Experimental Protocols
Representative Synthesis of a Substituted 2-Aminopyridine Derivative
The following is a general procedure for a Suzuki cross-coupling reaction, a common method for derivatizing brominated pyridines. This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[6]
Materials:
-
5-Bromo-aminopyridine derivative (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium phosphate)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 5-bromo-aminopyridine derivative and the palladium catalyst in the organic solvent.
-
Stir the mixture at room temperature under an inert atmosphere for approximately 30 minutes.
-
Add the arylboronic acid, base, and water to the reaction mixture.
-
Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform an aqueous work-up to remove inorganic salts.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography to obtain the desired 5-aryl-aminopyridine derivative.
Conclusion and Future Perspectives
This compound is a valuable, albeit understudied, molecule in the field of medicinal chemistry. Its primary significance lies in its potential as a versatile synthetic intermediate for the generation of diverse libraries of novel compounds. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting point for drug discovery programs.
Future research should focus on systematically exploring the synthetic derivatization of this compound and evaluating the resulting molecules for a broad range of biological activities. Given the established therapeutic relevance of the substituted 2-aminopyridine scaffold, it is plausible that derivatives of this compound could yield promising lead compounds for various diseases, including cancer, viral infections, and bacterial infections. The development of robust and scalable synthetic routes to this and related intermediates will be crucial for advancing this area of research.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. Atevirdine - Wikipedia [en.wikipedia.org]
- 5. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Technical Overview of a Sparsely Documented Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with the chemical formula C₇H₈BrN₃O₂. While commercially available, this compound is notably absent from peer-reviewed scientific literature, presenting a significant knowledge gap for researchers. This technical guide consolidates the available chemical and physical data from commercial suppliers and proposes a potential synthetic pathway based on established methodologies for analogous structures. Due to the lack of published research, this document cannot provide details on biological activities, signaling pathways, or specific experimental outcomes.
Chemical and Physical Properties
The fundamental properties of this compound have been collated from various chemical supplier databases. These properties are essential for handling, storage, and theoretical modeling of the compound.
| Property | Value | Source |
| CAS Number | 155790-01-5 | [1] |
| Molecular Formula | C₇H₈BrN₃O₂ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine | [1] |
| SMILES | CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br | [1] |
| Purity | ≥97% | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Computational Data
Computational models provide theoretical insights into the behavior of a molecule. The following data has been reported by chemical suppliers.
| Descriptor | Value | Source |
| TPSA | 68.06 | [1] |
| LogP | 2.10242 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Hypothetical Synthesis
While no specific synthesis for this compound has been published, a plausible synthetic route can be inferred from established procedures for structurally similar compounds, such as other substituted bromonitropyridines. A potential multi-step synthesis could begin with the nitration and subsequent bromination of a suitable pyridine precursor, followed by nucleophilic substitution to introduce the methylamino group.
A possible precursor, 2-amino-4-methylpyridine, would first undergo nitration, followed by bromination. The resulting intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine, could then be methylated.
Proposed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-amino-4-methylpyridine
This step would likely involve the treatment of 2-amino-4-methylpyridine with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to favor the introduction of a nitro group at the 3-position.
Step 2: Bromination of 2-amino-4-methyl-3-nitropyridine
The product from the nitration step would then be subjected to bromination. This could be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, leading to the formation of 2-amino-5-bromo-4-methyl-3-nitropyridine.
Step 3: N-methylation of 2-amino-5-bromo-4-methyl-3-nitropyridine
The final step would involve the selective methylation of the amino group. This could be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to yield the target compound, this compound.
It is crucial to emphasize that this is a theoretical pathway, and the specific reaction conditions, solvents, temperatures, and purification methods would require experimental optimization.
Caption: Hypothetical synthesis of this compound.
Biological Activity and Applications
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. Structurally related nitropyridine compounds have been investigated for a range of biological activities, but any extrapolation to the title compound would be purely speculative. Further research is required to determine its pharmacological profile.
Conclusion
This compound remains a chemical entity with a significant lack of characterization in the scientific literature. While its basic chemical and physical properties are available through commercial suppliers, there is a complete absence of published experimental data regarding its synthesis, reactivity, and biological function. The proposed synthetic route in this guide is hypothetical and based on established chemical principles for similar molecules. Researchers interested in this compound will need to undertake foundational research to establish its synthetic protocol and explore its potential applications in drug discovery and other scientific fields.
References
An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific details regarding the initial discovery and documented biological activities of this particular compound are not extensively published, its structural relationship to the well-studied class of 2-amino-3-nitropyridines suggests its potential as a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. This document details the plausible synthetic pathways, chemical properties, and detailed experimental protocols for its preparation, based on established chemical literature for analogous compounds.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-amino-3-nitropyridine scaffold being a particularly privileged structure. This framework serves as a crucial building block for a diverse range of therapeutic agents, including those targeting cancers, viral infections, and cardiovascular diseases. The strategic placement of the amino and nitro groups facilitates a variety of chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems. This compound (CAS No. 155790-01-5) is a derivative of this important class of compounds, featuring additional bromine and methyl substitutions that offer further opportunities for molecular elaboration and fine-tuning of physicochemical and pharmacological properties.
While the history of this specific compound is not well-documented in publicly available literature, its synthesis can be logically inferred from established methodologies for the preparation of related 2-amino-3-nitropyridine derivatives. This guide aims to provide a detailed technical overview of its synthesis, properties, and potential applications, thereby serving as a valuable resource for researchers in drug discovery and development.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below. This data has been aggregated from various chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 155790-01-5 | |
| Molecular Formula | C₇H₈BrN₃O₂ | |
| Molecular Weight | 246.06 g/mol | |
| Appearance | Not specified (likely a solid) | - |
| Purity | ≥97% (typical) | |
| Storage | 4°C, protect from light | |
| Topological Polar Surface Area (TPSA) | 68.06 Ų | |
| logP (calculated) | 2.10242 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 2 |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be envisioned as a multi-step process commencing from the readily available starting material, 2-amino-4-methylpyridine. The proposed synthetic workflow is illustrated below.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This initial bromination step can be achieved with high selectivity using N-bromosuccinimide (NBS) in a suitable solvent.
Experimental Protocol:
-
Under an ice bath, dissolve 2-amino-4-methylpyridine (1 equivalent) in dimethylformamide (DMF).
-
Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to proceed at 20°C for 8-10 hours, monitoring for completion using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water, which will result in the precipitation of a brown solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Further purify the crude product by washing with acetonitrile, followed by filtration and drying to yield the desired 2-amino-5-bromo-4-methylpyridine.
| Reactant | Molar Eq. | Notes |
| 2-Amino-4-methylpyridine | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.0 | Brominating agent |
| Dimethylformamide (DMF) | - | Solvent |
Expected Yield: Approximately 80%
Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine
The subsequent nitration of the brominated intermediate introduces the nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.
Experimental Protocol:
-
In a flask equipped with a stirrer and thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Slowly and portion-wise, add 2-amino-5-bromo-4-methylpyridine to the cooled acid mixture, ensuring the temperature is maintained below a critical threshold.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture with a suitable base, such as an aqueous ammonia solution, to a pH of approximately 9.
-
Collect the yellow precipitate by filtration, wash with water until the washings are neutral, and dry to obtain 2-amino-5-bromo-4-methyl-3-nitropyridine.
| Reactant | Molar Eq. | Notes |
| 2-Amino-5-bromo-4-methylpyridine | 1.0 | Starting material |
| Concentrated Nitric Acid | Excess | Nitrating agent |
| Concentrated Sulfuric Acid | Excess | Catalyst and solvent |
Note: The specific equivalents and reaction temperatures for this step on this particular substrate are not explicitly detailed in the available literature but can be adapted from similar procedures on related aminopyridines.
Step 3: Synthesis of this compound
The final step involves the N-methylation of the primary amino group. While a specific protocol for this exact substrate is not available, a general method for the N-alkylation of amines can be adapted.
Plausible Experimental Protocol:
-
To a stirred suspension of a suitable base, such as sodium hydride (NaH) (e.g., 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF, add 2-amino-5-bromo-4-methyl-3-nitropyridine (1 equivalent) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a period to allow for the formation of the corresponding anion.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (e.g., 1.1 equivalents), dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
| Reactant | Molar Eq. (Plausible) | Notes |
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Base |
| Methyl Iodide (CH₃I) | 1.1 | Methylating agent |
| Anhydrous THF or DMF | - | Solvent |
Note: This is a generalized protocol, and optimization of the base, methylating agent, solvent, and reaction temperature may be necessary to achieve a good yield and purity.
Potential Applications in Drug Discovery
The 2-amino-3-nitropyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitro group can be reduced to an amino group, which can then participate in the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are bioisosteres of purines and can effectively target the ATP-binding site of various kinases.
The presence of the bromine atom at the 5-position and the methyl group at the 4-position on the pyridine ring of this compound provide additional vectors for chemical modification. These sites can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's affinity and selectivity for specific kinase targets. The N-methyl group may also influence the compound's solubility, metabolic stability, and binding interactions within the target protein.
Conclusion
This compound is a promising, yet underexplored, chemical entity. While its specific discovery and biological profile remain to be fully elucidated in the public domain, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of novel bioactive compounds. The synthetic pathways and detailed experimental protocols outlined in this guide provide a solid foundation for researchers to prepare and further investigate this compound and its derivatives. Its potential as a scaffold for the development of new kinase inhibitors and other therapeutic agents warrants further exploration by the scientific community.
commercial suppliers of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
An In-depth Technical Guide to 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the drug development field, offering detailed information on its properties, commercial availability, and applications.
Chemical Properties and Identification
This compound is a halogenated and nitrated pyridine derivative. The presence of a bromo group, a nitro group, and two methyl groups on the pyridine ring makes it a versatile building block in organic synthesis.
Table 1: Chemical Identification of this compound and Related Compounds
| Property | This compound | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine |
| CAS Number | 155790-01-5[1][2] | 1040682-46-9[3][4] |
| Molecular Formula | C₇H₈BrN₃O₂[1][2] | C₇H₈BrN₃O₂[4] |
| Molecular Weight | 246.06 g/mol [1][2] | 246.06 g/mol [4] |
| Synonyms | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine[1] | Not specified |
| InChI Key | Not specified | SZNVATVPNHSUOD-UHFFFAOYSA-N[4] |
| SMILES | CC1=C(--INVALID-LINK--=O)C(NC)=NC=C1Br[1] | CN(C)c1ncc(Br)cc1--INVALID-LINK--=O[4] |
Commercial Suppliers
A number of chemical suppliers offer this compound and its isomers for research and development purposes. The availability, purity, and quantity may vary among suppliers.
Table 2: Commercial Availability of this compound and Related Isomers
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| ChemScene | This compound | 155790-01-5 | ≥97%[1] | Offers custom synthesis and commercial production services.[1] |
| Sigma-Aldrich | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | Not specified | Product is intended for early discovery research; buyer assumes responsibility for confirming identity and purity. |
| Fisher Scientific | 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | Not specified | For professional manufacturing, research laboratories, and industrial or commercial usage only.[3] |
| Chemsrc | This compound | 155790-01-5 | Not specified | Supplied by Shanghai Jizhi Biochemical Technology Co., Ltd.[2] |
| Chemspace | 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine | Not specified | Not specified | Lists 12 items from 10 suppliers.[4] |
| Matrix Scientific | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | Not specified | Not specified | Offers custom synthesis, bulk quotations, and specialty packaging.[5] |
| Amerigo Scientific | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 1040682-46-9 | Not specified | For research use only; buyer assumes responsibility for confirming identity and purity.[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are often proprietary to the end-users. However, a general synthetic workflow can be conceptualized based on its structure.
Caption: Generalized synthetic workflow for this compound.
Application in Signaling Pathway Research
While specific signaling pathways involving this compound are highly context-dependent on the research it is used in, its structural motifs suggest potential applications in kinase inhibitor discovery. Many kinase inhibitors feature substituted pyridine cores.
Caption: Hypothetical role in inhibiting a generic kinase signaling pathway.
Logical Relationships in Drug Discovery
The utility of this compound in a drug discovery program can be illustrated through a logical flow diagram.
Caption: Role as a building block in a typical drug discovery pipeline.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine - C7H8BrN3O2 | CSCS00011465348 [chem-space.com]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine - Amerigo Scientific [amerigoscientific.com]
In-depth Technical Guide: Safety Profile of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for the research chemical 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. Due to the limited availability of a detailed, stand-alone Safety Data Sheet (SDS), this document synthesizes hazard information from various chemical suppliers and outlines the standard experimental protocols relevant to the identified risks. This guide is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting.
Chemical and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym(s) | 5-Bromo-4-methyl-2-methylamino-3-nitropyridine |
| CAS Number | 155790-01-5[1] |
| Molecular Formula | C₇H₈BrN₃O₂[1] |
| Molecular Weight | 246.06 g/mol [1] |
| Physical Form | Solid |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of concern are oral ingestion, skin contact, eye contact, and inhalation. The available data from suppliers consistently indicates that it is an irritant and may be harmful if swallowed.
GHS Hazard Summary
The Globally Harmonized System (GHS) classification for this compound, based on aggregated supplier data, is summarized below.
| GHS Pictogram | Signal Word | Hazard Statements | Hazard Classifications |
|
| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[3][4][5] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[3][4][5][6] H335: May cause respiratory irritation.[3][4][5] | Acute Toxicity, Oral (Category 4)[2] Skin Irritation (Category 2)[7] Eye Irritation (Category 2)[7] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[7] |
Precautionary Statements
The following precautionary statements are recommended for handling this compound:
| Type | Statement Code | Statement Text |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] |
| P264 | Wash skin thoroughly after handling.[5][9] | |
| P271 | Use only outdoors or in a well-ventilated area.[5][9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][9] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[9] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9] | |
| P319 | Get medical help if you feel unwell.[9] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[9] | |
| P332 + P317 | If skin irritation occurs: Get medical help.[9] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[9] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |
| P405 | Store locked up.[7][9] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9][10] |
Potential Toxicological Pathways and Experimental Protocols
While specific toxicological studies for this compound are not publicly available, its structure as a nitroaromatic amine suggests potential mechanisms of toxicity. The hazard classifications (irritation, sensitization) are determined through standardized experimental protocols.
Hypothesized Toxicity Pathway: Nitroaromatic Compound Metabolism
Nitroaromatic compounds can undergo metabolic activation, leading to cellular damage. A generalized pathway involves the reduction of the nitro group to form reactive intermediates that can induce oxidative stress.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-ブロモ-N,N-ジメチル-3-ニトロピリジン-2-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-2-nitropyridin-3-amine | 433226-05-2 [sigmaaldrich.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 9. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Handling and Storage of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the handling, storage, and safety precautions for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5). This compound is a key intermediate in the synthesis of novel therapeutic agents, particularly Nrf2 regulators. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, the following table summarizes available information and data for structurally similar compounds. This information should be used as a guideline, and it is recommended to consult supplier-specific data when available.
| Property | Value | Source/Notes |
| CAS Number | 155790-01-5 | ChemScene[1] |
| Molecular Formula | C₇H₈BrN₃O₂ | ChemScene[1] |
| Molecular Weight | 246.06 g/mol | ChemScene[1] |
| Appearance | Yellow Solid | Hoffman Fine Chemicals (for a similar compound)[2] |
| Melting Point | 148 to 151 °C | Hoffman Fine Chemicals (for a similar compound)[2] |
| Boiling Point | 327.6 ± 37.0 °C (Predicted) | Hoffman Fine Chemicals (for a similar compound)[2] |
| Density | 1.690 ± 0.06 g/cm³ (Predicted) | Hoffman Fine Chemicals (for a similar compound)[2] |
| Solubility | Limited solubility in water; more soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. | Guidechem (for a similar compound)[3] |
| Storage Temperature | 4°C, protect from light. Can also be stored at room temperature in a dark, inert atmosphere. | ChemScene[1], Generic Supplier Data[4] |
Safety and Hazard Information
This compound should be handled with care, following standard laboratory safety procedures. The hazard classifications are based on data for structurally related compounds.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage Guidelines
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place. Recommended storage is at 4°C, protected from light.[1]
-
For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following is a representative experimental protocol for a reaction involving this compound, as described in patent literature.
Reduction of this compound
This protocol describes the reduction of the nitro group to an amino group, a common transformation for this class of compounds.
Materials:
-
This compound
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (2.0 g, 8.13 mmol) in ethanol (20 mL) at ambient temperature, add tin(II) chloride dihydrate (7.336 g, 32.5 mmol).
-
Heat the reaction mixture at 70°C for 2 hours.
-
After cooling, evaporate the solvent.
-
Add saturated NaHCO₃ solution until the pH reaches 7.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]
Application in Drug Discovery: Nrf2 Pathway
This compound serves as an important intermediate in the synthesis of Nrf2 (NF-E2-related factor 2) regulators. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2 signaling pathway and the role of synthesized activators.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for using this compound as a starting material in a chemical synthesis.
Caption: General experimental workflow for chemical synthesis.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the SDS and other relevant safety literature before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
Methodological & Application
Synthesis Protocol for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a three-step synthesis commencing from commercially available 2-amino-4-methylpyridine. The synthesis involves an initial bromination, followed by nitration to form the key intermediate, 2-amino-5-bromo-4-methyl-3-nitropyridine. The final step details the selective N-methylation of this intermediate to yield the target compound.
Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This procedure follows a regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-methylpyridine | 108.14 | 10.0 g | 92.5 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 16.4 g | 92.5 mmol |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Deionized Water | - | 500 mL | - |
| Acetonitrile | - | 100 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) and N,N-dimethylformamide (100 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve N-bromosuccinimide (16.4 g, 92.5 mmol) in DMF (50 mL).
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.
-
A solid precipitate will form. Stir the suspension for 15 minutes and then collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with an additional 100 mL of cold deionized water.
-
To purify the product, wash the crude solid with cold acetonitrile (100 mL) and dry under vacuum to afford 2-amino-5-bromo-4-methylpyridine as a solid.
Quantitative Data:
| Product | Appearance | Yield | Melting Point (°C) |
| 2-Amino-5-bromo-4-methylpyridine | Off-white to pale yellow solid | ~85% | 98-102 |
Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine
This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 10.0 g | 53.5 mmol |
| Concentrated Sulfuric Acid (98%) | - | 50 mL | - |
| Fuming Nitric Acid (>90%) | - | 4.5 mL | ~107 mmol |
| Ice | - | 500 g | - |
| Ammonium Hydroxide (28-30%) | - | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/salt bath
-
Large beaker (1 L)
-
Büchner funnel and filter flask
Procedure:
-
Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the sulfuric acid to 0-5 °C in an ice/salt bath.
-
Slowly add 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, continue stirring until all the solid has dissolved.
-
Add fuming nitric acid (4.5 mL, ~107 mmol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid under vacuum to yield 2-amino-5-bromo-4-methyl-3-nitropyridine.
Quantitative Data:
| Product | Appearance | Yield | Melting Point (°C) |
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | Yellow solid | ~75% | 208-212 |
Step 3: Synthesis of this compound
This final step involves the N-methylation of the amino group via reductive amination.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 232.04 | 5.0 g | 21.5 mmol |
| Formaldehyde (37% in H₂O) | 30.03 | 1.9 mL | ~23.7 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.90 g | 23.7 mmol |
| Methanol | - | 100 mL | - |
| Deionized Water | - | 200 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-5-bromo-4-methyl-3-nitropyridine (5.0 g, 21.5 mmol) in methanol (100 mL).
-
Add formaldehyde solution (1.9 mL, ~23.7 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (0.90 g, 23.7 mmol) portion-wise to the cooled solution. Control the addition to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Quantitative Data:
| Product | Appearance | Yield | Purity (by HPLC) |
| This compound | Yellow to orange solid | ~70% | >95% |
Logical Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
Multi-Step Synthesis of Aminopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery.[1][2][3] Their versatile scaffold is a key component in numerous pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5] Aminopyridines primarily function by blocking voltage-gated potassium channels in a dose-dependent manner.[4][6] This document provides detailed application notes and protocols for the multi-step synthesis of these valuable derivatives, focusing on established and efficient methodologies.
Synthetic Methodologies
Several robust methods exist for the synthesis of aminopyridine derivatives. The most prominent and widely applied include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, as well as various multi-component reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[7][8] This reaction is highly valued for its functional group tolerance and broad substrate scope, enabling the coupling of a wide variety of amines with aryl halides.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines [9]
-
To a sealed tube, add the 2-bromopyridine derivative (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) (0.04-0.10 equiv.), and a base such as sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv.).
-
Add an anhydrous solvent, typically toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methylamine | Pd(OAc)₂/dppp | NaOt-Bu | Toluene | 80 | 14 | >95 | [9] |
| 2 | Cyclopropylamine | Pd(OAc)₂/dppp | NaOt-Bu | Toluene | 80 | 14 | 92 | [9] |
| 3 | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | 85-95 | [8] |
| 4 | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 80-90 | [10] |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[11] This method is particularly useful for the coupling of aryl halides with amines, alcohols, and thiols.[11][12] Microwave-assisted Ullmann condensations have been shown to significantly reduce reaction times.[13]
Experimental Protocol: Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids [13]
-
In a reaction vessel, combine the 2-aminopyridine derivative (1.0 equiv.), 2-chlorobenzoic acid (1.0 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and a catalytic amount of copper(I) iodide (CuI) (0.1 equiv.).
-
The reaction is performed in a solvent-free ("dry media") condition.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 400 W) for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography.
Table 2: Representative Data for Ullmann Condensation
| Entry | Aryl Halide | Amine | Catalyst | Base | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2-Chlorobenzoic acid | 2-Aminopyridine | CuI | K₂CO₃ | MW (400W) | 5-15 min | 70-90 | [13] |
| 2 | Iodobenzene | Aniline | CuI/phenanthroline | K₂CO₃ | 120 | 24 h | 60-80 | [11] |
| 3 | 4-Chloronitrobenzene | Phenol | Cu | KOH | >210 | Several hours | High | [11] |
Multi-Component Reactions (MCRs)
Multi-component reactions offer an efficient and atom-economical approach to synthesize complex molecules like aminopyridines in a single step from simple starting materials.[2] These reactions are often environmentally friendly, minimizing waste and simplifying purification procedures.[2][14]
Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyanopyridines [5][15]
-
In a suitable reaction vessel, mix the enaminone (1.0 equiv.), malononitrile (1.0 equiv.), and the primary amine (1.0 equiv.).
-
The reaction is typically carried out under solvent-free conditions.
-
Heat the mixture at 80 °C for approximately 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often crystallizes directly from the reaction mixture.
-
Isolate the solid product by filtration.
-
Wash the product with a cold solvent, such as ethanol, and dry under vacuum.
Table 3: Representative Data for Multi-Component Synthesis of 2-Aminopyridines
| Entry | Aldehyde/Ketone | Active Methylene Compound | Amine Source | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Enaminone | Malononitrile | Benzylamine | Solvent-free | 3 | 85-95 | [5][15] |
| 2 | Benzylidenemalononitrile | Malononitrile | Benzylamine | Ethanol | Room Temp. | 88 | [14] |
| 3 | Acetophenone derivative | Malononitrile | Ammonium carbonate | Solvent-free | Room Temp. | High | [14] |
Visualized Workflows and Pathways
Logical Workflow for Aminopyridine Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of aminopyridine derivatives.
Caption: Generalized workflow for the synthesis of aminopyridine derivatives.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Potential Signaling Pathway Inhibition by Aminopyridine Derivatives
Aminopyridines are known to modulate the activity of various enzymes and ion channels. The following diagram depicts a simplified representation of their inhibitory action, for instance, on potassium channels, a mechanism relevant in neurological applications.[4][6]
Caption: Inhibition of potassium channels by aminopyridine derivatives.
Conclusion
The synthetic routes detailed in these application notes, including the Buchwald-Hartwig amination, Ullmann condensation, and multi-component reactions, provide a versatile toolkit for researchers in the synthesis of diverse aminopyridine derivatives. The choice of method will depend on the specific substrate, desired scale, and available resources. These compounds will continue to be of high interest in drug discovery programs targeting a wide range of diseases.[4][16]
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 6. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the synthetic intermediate 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5) represents a versatile and highly valuable scaffold for the construction of complex heterocyclic molecules, particularly in the pursuit of novel kinase inhibitors.[1] Its unique substitution pattern, featuring a reactive bromine atom, a nitro group amenable to transformation, and strategically placed methyl and methylamino moieties, offers a powerful toolkit for medicinal chemists to explore structure-activity relationships and develop potent and selective therapeutic agents.
This intermediate is particularly relevant in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for drug development. The pyridine core of this compound serves as a key pharmacophore, with the various substituents allowing for fine-tuning of binding affinity and selectivity.
Key Synthetic Transformations and Applications
The primary utility of this compound lies in its capacity to undergo a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and reduction of the nitro group. These reactions enable the introduction of diverse molecular fragments, facilitating the synthesis of extensive compound libraries for biological screening.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is readily displaced via Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This reaction is fundamental for building the core structures of many kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids (Adapted from a similar procedure)
This protocol is adapted from the established synthesis of related 5-aryl-2-methylpyridin-3-amine derivatives.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium phosphate (2.3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-90% (Varies with arylboronic acid) |
| Purity | >95% (after chromatography) |
Reduction of the Nitro Group
The nitro group at the 3-position can be efficiently reduced to a primary amine, which serves as a crucial handle for further functionalization, such as amide bond formation to introduce side chains that can interact with specific residues in the target kinase.
Experimental Protocol: Reduction of the Nitro Group to an Amine (Adapted from a similar procedure)
This protocol is based on the well-established reduction of related bromo-nitro-pyridines.[3]
Materials:
-
5-Aryl-N,4-dimethyl-3-nitropyridin-2-amine
-
Reduced iron powder
-
95% Ethanol
-
Water
-
Concentrated hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine in a mixture of 95% ethanol and water.
-
Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-aryl-N,4-dimethylpyridin-2,3-diamine.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-95% |
| Purity | >90% (often used crude in the next step) |
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
The resulting 5-aryl-N,4-dimethylpyridin-2,3-diamine is a key intermediate in the synthesis of potent BTK inhibitors. The vicinal diamine functionality can be cyclized with various reagents to form fused heterocyclic systems, such as imidazopyridines, which are common scaffolds in kinase inhibitors.
The following diagram illustrates a generalized workflow for the synthesis of a potential BTK inhibitor using this compound as a starting material.
Caption: Synthetic workflow for a potential BTK inhibitor.
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. In B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth.
Pyridine-based inhibitors, synthesized from intermediates like this compound, are designed to bind to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.
Caption: Simplified BTK signaling pathway and inhibitor action.
Conclusion
This compound is a strategically important synthetic intermediate with significant applications in drug discovery, particularly for the development of targeted kinase inhibitors. Its versatile reactivity allows for the efficient construction of diverse molecular scaffolds, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols and understanding of its application in targeting pathways like the BTK signaling cascade provide a solid foundation for researchers and scientists in the ongoing quest for novel and effective therapeutics.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of a bromine atom on the pyridine ring allows for the introduction of a wide range of substituents through various cross-coupling methodologies.
The electron-withdrawing nitro group and the electron-donating amino and methyl groups on the pyridine ring influence the reactivity of the C-Br bond.[1] This electronic environment makes the substrate amenable to several key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures.[2][3][4]
Applications in Drug Discovery
Substituted nitropyridines are crucial intermediates in the development of a diverse array of biologically active molecules.[5] The functionalization of the this compound core via cross-coupling reactions can lead to the synthesis of novel compounds for screening in various therapeutic areas. The resulting derivatives can be further elaborated to generate libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation: Representative Reaction Conditions
The following tables summarize generalized conditions for key palladium-catalyzed cross-coupling reactions with this compound. These conditions are adapted from protocols for structurally similar bromopyridine derivatives and serve as a starting point for optimization.[6][7][8]
Table 1: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 |
Table 2: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100-110 | 16-24 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18-24 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 |
Table 3: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N (2.0) | THF | RT | 12-24 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | CuI (10) | i-Pr₂NEt (2.0) | Toluene | 60 | 12 |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between this compound and an arylboronic acid.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[9]
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.[5]
-
Under a positive pressure of inert gas, add the palladium catalyst.[9]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[6]
-
Stir the reaction mixture vigorously and heat to 85-95 °C.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond between this compound and a primary or secondary amine.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.[7]
-
Add anhydrous toluene via syringe.[7]
-
Add the amine to the reaction mixture.
-
Degas the mixture by three vacuum-backfill cycles with argon.[7]
-
Heat the reaction to 100-110 °C with vigorous stirring.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[2]
-
Add anhydrous DMF and triethylamine via syringe.[10]
-
Add the terminal alkyne dropwise to the stirring mixture.[2]
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyridine core, substituted with a bromine atom, a nitro group, and two amino groups, presents multiple reaction sites for synthetic elaboration. The electron-deficient nature of the 3-nitropyridine ring system particularly activates the C5 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by a wide range of nucleophiles, providing a versatile platform for the synthesis of novel substituted aminopyridine derivatives.
These application notes provide an overview of the nucleophilic substitution reactions of this compound, offering detailed experimental protocols for reactions with various classes of nucleophiles. The information is intended to guide researchers in the strategic design and execution of synthetic routes to novel compounds with potential applications in drug discovery and development.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The key reactivity of this compound in the context of this document is its susceptibility to nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the bromine atom. This attack is facilitated by the electron-withdrawing nitro group, which stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the bromide leaving group.
dot
Caption: General mechanism of SNAr on this compound.
Synthesis of Starting Material: this compound
Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)
-
Materials: 2-Amino-5-bromopyridine, Sulfuric acid (sp. gr. 1.84), Nitric acid (95%), Ice, 40% Sodium hydroxide solution.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, and immersed in an ice bath, add 500 mL of sulfuric acid.
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.[1]
-
Dropwise, add 26 mL (0.57 mole) of 95% nitric acid while maintaining the temperature at 0°C.[1]
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.[1]
-
Cool the reaction mixture and pour it onto 5 L of ice.
-
Neutralize the mixture with approximately 1350 mL of 40% sodium hydroxide solution.[1]
-
Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are free of sulfate.[1]
-
Subsequent N-methylation of the amino group at the 2-position would yield the target compound. This can typically be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.
Nucleophilic Substitution with Amines
The displacement of the 5-bromo substituent with various primary and secondary amines is a key transformation for generating libraries of novel aminopyridine derivatives. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination are viable methods.
Protocol 2: General Procedure for SNAr with Amines
This protocol is based on general procedures for SNAr reactions on activated halopyridines.
-
Materials: this compound, primary or secondary amine (1.2-2.0 equivalents), a base such as K2CO3 or triethylamine (2.0 equivalents), and a polar aprotic solvent such as DMSO or DMF.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the amine (1.2-2.0 equivalents), and the base (2.0 equivalents).
-
Add the solvent (e.g., DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Heat the reaction mixture to 80-120°C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
For less reactive amines or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[3][4][5]
-
Materials: this compound, primary or secondary amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound (1.0 equivalent), amine (1.2 equivalents), base (1.5-2.0 equivalents), palladium catalyst, and ligand to a dry Schlenk tube.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
dot
Caption: Workflow for amination reactions.
Nucleophilic Substitution with Thiols and Alkoxides
Similar to amines, thiols and alkoxides are effective nucleophiles for the displacement of the 5-bromo substituent. Thiols are generally excellent nucleophiles for SNAr reactions.[6]
Protocol 4: General Procedure for SNAr with Thiols
-
Materials: this compound, thiol (1.1 equivalents), a base such as K2CO3 or NaH (1.2 equivalents), and a polar aprotic solvent like DMF or THF.
-
Procedure:
-
If using NaH, suspend it in the solvent in a flask under an inert atmosphere and cool to 0°C. Add the thiol dropwise and stir for 30 minutes to form the thiolate.
-
Add the this compound to the solution of the thiolate. If using a weaker base like K2CO3, add all reagents at the beginning.
-
Stir the reaction mixture at room temperature or heat to 50-80°C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: General Procedure for SNAr with Alkoxides
-
Materials: this compound, alcohol (as solvent or in excess), and a strong base such as NaH or KOtBu (1.2 equivalents).
-
Procedure:
-
In a flask under an inert atmosphere, add the alcohol and the base. Stir until the base dissolves to form the alkoxide.
-
Add the this compound.
-
Heat the reaction mixture to reflux and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, neutralize with a weak acid (e.g., NH4Cl solution), and remove the excess alcohol under reduced pressure.
-
Extract the residue with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Data Presentation
The following table summarizes the expected reaction conditions for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions in the literature. Yields are estimates and will vary depending on the specific substrate and reaction optimization.
| Nucleophile Class | Reaction Type | Typical Conditions | Expected Yield |
| Primary/Secondary Amines | SNAr | K2CO3, DMSO, 80-120°C, 4-24h | Moderate to Good |
| Primary/Secondary Amines | Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 80-110°C, 12-24h | Good to Excellent |
| Thiols | SNAr | K2CO3 or NaH, DMF, RT-80°C, 2-12h | Good to Excellent |
| Alkoxides | SNAr | NaH or KOtBu, corresponding alcohol, Reflux, 6-24h | Moderate to Good |
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a wide array of novel substituted aminopyridine derivatives. The choice between traditional SNAr and palladium-catalyzed methods will depend on the nature of the nucleophile and the desired reaction efficiency. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note and Protocol for the Purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This application note outlines the necessary materials, equipment, and a detailed step-by-step procedure for achieving high purity of the target compound.
Introduction
This compound is a substituted nitropyridine derivative. The presence of a basic dimethylamino group, a polar nitro group, and a bromine atom gives the molecule unique chemical properties. Synthetic routes to this compound can result in a crude product containing unreacted starting materials, isomers, and other by-products. Column chromatography is a reliable and widely used method for the purification of such organic compounds. This protocol is designed to provide a starting point for the development of a robust purification method for this compound.
Experimental Protocol
This protocol is intended for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column dimensions, amount of silica gel, and solvent volumes.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Triethylamine (optional, for basic compounds)
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
-
Sand
-
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Visualize the separated spots under a UV lamp.
-
The ideal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities. Due to the basicity of the amine, streaking might be observed. If so, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the separation.
Column Preparation
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (about 1 cm) of sand over the plug.
-
Weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully add the solution to the top of the column using a pipette, ensuring not to disturb the silica bed.
-
Elution and Fraction Collection
-
Begin the elution with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is as follows:
-
200 mL of 95:5 Hexane/Ethyl Acetate
-
200 mL of 90:10 Hexane/Ethyl Acetate
-
400 mL of 80:20 Hexane/Ethyl Acetate
-
Continue to increase the polarity as needed based on TLC monitoring of the fractions.
-
-
Collect the eluate in fractions of 15-20 mL.
-
Monitor the separation by performing TLC on the collected fractions.
-
Combine the fractions containing the pure product.
Post-Purification
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the key parameters and expected results for the purification of this compound.
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 50 - 100 g |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) |
| Initial Eluent | 95:5 Hexane / Ethyl Acetate |
| Final Eluent | 70:30 Hexane / Ethyl Acetate (or as needed) |
| TLC Rf of Pure Product | ~0.25 (in 80:20 Hexane / Ethyl Acetate) |
| Expected Yield | 60 - 80% (dependent on crude purity) |
| Final Purity | >98% (as determined by HPLC/NMR) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common column chromatography issues.
Application Notes and Protocols for the Recrystallization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine via recrystallization. The methodologies outlined are based on established principles for the purification of substituted nitropyridines and related heterocyclic compounds.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical research and development. The purity of this compound is critical for its use in subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent or solvent system at varying temperatures. This protocol offers a systematic approach to developing an effective recrystallization procedure for this specific molecule.
Principles of Recrystallization
The fundamental principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts or have different solubility profiles, ideally remain in the solution. The purified crystals are then isolated by filtration.
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature but readily at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the target compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
For compounds like substituted nitropyridines, common solvents for recrystallization include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone, ethyl methyl ketone), and aqueous mixtures of these solvents.[1][2]
Experimental Protocols
Solvent Screening
A preliminary small-scale solvent screening is essential to identify an appropriate solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Test tubes
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, water)
-
Heating apparatus (e.g., hot plate, sand bath, or heating mantle)
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise (starting with ~0.5 mL).
-
Observe the solubility at room temperature. A suitable solvent should show low solubility.
-
Gently heat the test tubes with agitation to the boiling point of the solvent and continue to add solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid.
-
Based on these observations, select the most suitable solvent or a solvent pair for the larger-scale recrystallization. For a two-solvent system, one solvent should readily dissolve the compound (the "good" solvent), while the other should not (the "bad" solvent).
Single-Solvent Recrystallization Protocol
This protocol is applicable when a single suitable solvent has been identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating apparatus
-
Condenser (optional, but recommended)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air-drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
Two-Solvent Recrystallization Protocol
This method is useful when no single solvent is ideal.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is highly soluble.
-
A "bad" solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent.
-
Standard recrystallization glassware as listed above.
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.
Data Presentation
The following table summarizes representative data for the recrystallization of this compound. Note that these values are illustrative and should be optimized for specific experimental conditions.
| Parameter | Single-Solvent (Ethanol) | Two-Solvent (Ethanol/Water) |
| Crude Sample Purity | ~90% | ~90% |
| Solvent(s) | Ethanol | Ethanol and Water |
| Approx. Solvent Volume | 15-20 mL per gram of crude | ~10 mL Ethanol, then add Water |
| Dissolution Temperature | ~78 °C (Boiling Point) | ~78 °C |
| Crystallization Temp. | Room temp., then 0-4 °C | Room temp., then 0-4 °C |
| Typical Recovery Yield | 75-85% | 80-90% |
| Purity after Recrystallization | >98% | >98.5% |
Visualizations
The following diagrams illustrate the logical workflow of the recrystallization processes.
Caption: Workflow for Single-Solvent Recrystallization.
References
Application of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine as a key intermediate in the synthesis of novel kinase inhibitors. While direct literature on this specific reagent is emerging, its structural motifs suggest a potent role in developing next-generation therapeutics.
The strategic placement of the bromo, nitro, and dimethylamino groups on the pyridine core of this compound offers a versatile platform for chemical modification. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitro group can be readily reduced to a primary amine, providing a crucial site for further elaboration and the construction of fused heterocyclic systems, which are common scaffolds in many kinase inhibitors. The existing N,4-dimethyl groups can provide steric and electronic properties that may enhance binding affinity and selectivity for the target kinase.
Proposed Synthetic Application in Kinase Inhibitor Scaffolds
Based on the reactivity of analogous bromo-nitropyridine compounds, this compound is a promising starting material for the synthesis of various kinase inhibitor scaffolds, including but not limited to pyrrolo[2,3-b]pyridines and imidazo[4,5-b]pyridines. These core structures are known to interact with the ATP-binding site of numerous kinases.
A plausible synthetic strategy involves an initial Suzuki-Miyaura coupling at the 5-position to introduce a desired aryl or heteroaryl group. This is followed by the reduction of the nitro group to an amine, which can then undergo cyclization to form a fused heterocyclic system, a common feature in many potent kinase inhibitors.
Quantitative Data of Kinase Inhibitors from Analogous Precursors
To provide a framework for the potential efficacy of inhibitors derived from this compound, the following table summarizes the inhibitory activities of kinase inhibitors synthesized from structurally related bromo-nitropyridine precursors.
| Precursor Compound | Target Kinase(s) | IC50 (nM) |
| 5-Bromo-2-nitropyridine derivative | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 (Pazopanib) |
| 2-Amino-4-bromo-3-nitropyridine derivative | RAF, MEK, ERK (Hypothetical) | Data not available |
| 2-Amino-5-bromo-4-methylpyridine derivative | Polo-like kinase 4 (PLK4) | Data not available |
Experimental Protocols
The following are detailed protocols for the proposed synthetic application of this compound in the synthesis of a generic kinase inhibitor.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Xantphos (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Add palladium(II) acetate and Xantphos to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine intermediate.
Protocol 2: Reduction of the Nitro Group
Materials:
-
5-Aryl-N,4-dimethyl-3-nitropyridin-2-amine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the 5-aryl-N,4-dimethyl-3-nitropyridin-2-amine intermediate and ethanol.
-
Prepare a solution of ammonium chloride in water and add it to the reaction mixture.
-
Add iron powder portion-wise with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aryl-N4,4-dimethylpyridin-2,3-diamine. This product may be used in the next step without further purification.
Protocol 3: Cyclization to form a Fused Heterocyclic Kinase Inhibitor Scaffold
Materials:
-
5-Aryl-N4,4-dimethylpyridin-2,3-diamine (1.0 eq)
-
A suitable cyclizing agent (e.g., a carboxylic acid, aldehyde, or their derivative)
-
Acid or base catalyst (if required)
-
High-boiling point solvent (e.g., acetic acid, DMF, or Dowtherm A)
Procedure:
-
To a reaction vessel, add the 5-aryl-N4,4-dimethylpyridin-2,3-diamine and the chosen solvent.
-
Add the cyclizing agent and any necessary catalyst.
-
Heat the reaction mixture to a high temperature (120-200 °C), depending on the cyclizing agent and solvent used.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the final kinase inhibitor.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway that could be targeted by inhibitors synthesized from this compound.
Application Notes and Protocols for the Development of Bioactive Molecules from 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential as a scaffold for the development of novel bioactive molecules. Its structure, featuring a bromine atom, a nitro group, and an amine, offers multiple reaction sites for chemical modification. The presence of the nitropyridine core is significant, as many nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of derivative compounds, their characterization, and evaluation of their biological activity.
Section 1: Synthetic Strategies and Derivatization
The chemical structure of this compound allows for several derivatization strategies to create a library of new chemical entities. The primary reaction handles are the bromine atom, which can be substituted via cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a new site for functionalization.
Suzuki Cross-Coupling for Aryl and Heteroaryl Derivatives
The bromine atom at the 5-position can be readily displaced by various aryl and heteroaryl boronic acids through a Palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of a wide range of substituents, which can modulate the compound's steric and electronic properties, and thus its biological activity.[3]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
To a reaction vial, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for example, K₂CO₃ (2.0 eq), and a suitable solvent system like a mixture of 1,4-dioxane and water (4:1).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group and Subsequent Amidation
The nitro group can be reduced to an amino group, which can then be acylated or coupled with various carboxylic acids to form a diverse library of amide derivatives.
Experimental Protocol: Nitro Group Reduction
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino derivative.
Experimental Protocol: Amide Coupling
-
Dissolve the synthesized amino derivative (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.
Section 2: Characterization of Synthesized Derivatives
All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |
Section 3: Biological Evaluation
Based on the known activities of similar nitropyridine derivatives, the synthesized compounds can be screened for various biological activities.
Anticancer Activity
Derivatives can be evaluated for their cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
Antimicrobial Activity
The synthesized compounds can be screened for their ability to inhibit the growth of various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 4: Data Presentation
Table 1: Hypothetical IC₅₀ Values of Synthesized Derivatives against Cancer Cell Lines
| Compound ID | Modification | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | This compound | >100 | >100 |
| Derivative 1 | Suzuki coupling with Phenylboronic acid | 25.4 | 32.1 |
| Derivative 2 | Suzuki coupling with 4-Methoxyphenylboronic acid | 15.8 | 21.5 |
| Derivative 3 | Reduced nitro, acylated with Benzoyl chloride | 45.2 | 55.8 |
| Derivative 4 | Reduced nitro, acylated with Acetic anhydride | 89.1 | 95.3 |
Table 2: Hypothetical MIC Values of Synthesized Derivatives against Microbial Strains
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | This compound | >128 | >128 |
| Derivative 1 | Suzuki coupling with Phenylboronic acid | 64 | 128 |
| Derivative 2 | Suzuki coupling with 4-Methoxyphenylboronic acid | 32 | 64 |
| Derivative 3 | Reduced nitro, acylated with Benzoyl chloride | 128 | >128 |
| Derivative 4 | Reduced nitro, acylated with Acetic anhydride | >128 | >128 |
Section 5: Visualizations
Caption: General workflow for developing bioactive molecules.
Caption: Hypothetical signaling pathway for anticancer activity.
Disclaimer: The experimental protocols and data presented in these application notes are for research purposes only and are based on established methodologies for similar compounds. Researchers should adapt these protocols as necessary and perform all experiments with appropriate safety precautions. The biological activities of the derivatives are hypothetical and require experimental validation.
References
Application Notes and Protocols for Reactions Involving 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a bromine atom, a nitro group, and a secondary amine. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for two of the most powerful and widely used of these transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
The protocols and data presented herein are based on established methodologies for structurally analogous bromopyridine derivatives and are intended to serve as a robust starting point for experimental design and optimization.[1][2][3]
Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For this compound, this reaction provides a direct route to synthesize a diverse array of 5-aryl or 5-heteroaryl substituted pyridines, which are common motifs in pharmacologically active molecules.[3]
Quantitative Data
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes typical outcomes for the coupling of a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] This data serves as a representative guide for expected yields.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-N,4-dimethyl-3-nitropyridin-2-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N,4-dimethyl-3-nitropyridin-2-amine | 92 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-N,4-dimethyl-3-nitropyridin-2-amine | 81 |
| 4 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-N,4-dimethyl-3-nitropyridin-2-amine | 78 |
| 5 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-N,4-dimethyl-3-nitropyridin-2-amine | 75 |
| Note: Yields are based on reactions of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and should be considered as estimates.[1] Optimization may be required. |
Experimental Protocol: General Procedure
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction) via syringe.[1]
-
Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1][3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for empirical formula verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and identifying any process-related impurities. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| Purity (by area %) | > 98% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Analytical Workflow for Compound Characterization
Caption: General analytical workflow for the characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and aid in the assignment of carbon types.
Data Presentation:
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 | s | 1H | H-6 (pyridine) |
| ~ 3.15 | s | 3H | N-CH₃ |
| ~ 2.60 | s | 3H | 4-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 155 | C-2 (pyridine) |
| ~ 150 | C-6 (pyridine) |
| ~ 145 | C-4 (pyridine) |
| ~ 130 | C-3 (pyridine) |
| ~ 110 | C-5 (pyridine) |
| ~ 30 | N-CH₃ |
| ~ 20 | 4-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended for this type of molecule.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Data Presentation:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 246.9927 | ~ 246.99 |
| [M+Na]⁺ | 268.9746 | ~ 268.97 |
Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400-3300 | Medium | N-H stretch (secondary amine) |
| ~ 3100-3000 | Weak | C-H stretch (aromatic) |
| ~ 2950-2850 | Weak | C-H stretch (aliphatic) |
| ~ 1600-1580 | Strong | C=C stretch (aromatic ring) |
| ~ 1550 & 1350 | Strong | N-O stretch (nitro group) |
| ~ 1300-1200 | Medium | C-N stretch (amine) |
| ~ 600-500 | Medium | C-Br stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.
Experimental Protocol:
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, pure sample are required.
Data Presentation:
Elemental Composition for C₇H₈BrN₃O₂
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 34.17 | ~ 34.2 |
| Hydrogen (H) | 3.28 | ~ 3.3 |
| Nitrogen (N) | 17.08 | ~ 17.1 |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
Disclaimer: The following guide details a proposed synthesis pathway for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine based on established chemical principles and published procedures for analogous compounds. This specific multi-step synthesis has not been experimentally validated in peer-reviewed literature. Researchers should treat these protocols as a starting point and conduct their own optimization and validation. All laboratory work should be performed with appropriate safety precautions in a controlled environment.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound? A1: The most plausible synthetic route is a three-step process starting from commercially available 2-amino-4-methylpyridine. The strategy involves sequential electrophilic aromatic substitution to introduce the bromo and nitro groups, followed by a selective N-methylation of the amino group.
Q2: What are the most critical steps affecting the overall yield and purity? A2: The nitration step (Step 2) is often the most challenging due to the potential for forming regioisomers and the harsh reaction conditions that can lead to decomposition. The selective mono-methylation (Step 3) is also critical, as over-methylation can lead to the formation of the undesired N,N-dimethyl byproduct, which may be difficult to separate from the target compound.
Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product? A3: Thin-Layer Chromatography (TLC) is suitable for monitoring the consumption of starting materials and the formation of products at each step. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.
Q4: How should the final compound be stored? A4: this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 4°C is recommended.
Proposed Synthesis and Experimental Protocols
The proposed three-step synthesis transforms 2-amino-4-methylpyridine into the target compound.
Caption: Proposed three-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Bromination)
-
Methodology: This protocol is adapted from the bromination of 2-aminopyridine.
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-4-methylpyridine (1.0 mol) in glacial acetic acid (500 mL).
-
Cool the solution to below 15°C using an ice bath.
-
Prepare a solution of bromine (1.0 mol) in glacial acetic acid (300 mL).
-
Add the bromine solution dropwise to the cooled pyridine solution over 1-2 hours, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into a beaker containing 2 L of an ice-water slurry.
-
Carefully neutralize the mixture by the slow addition of a 40% sodium hydroxide solution while stirring and cooling, until the pH is approximately 8.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.
-
Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (Nitration)
-
Methodology: This protocol is adapted from the nitration of 2-amino-5-bromopyridine.[1][2]
-
Caution: This procedure involves strong acids and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask, carefully add fuming nitric acid (d=1.5 g/cm³, 1.5 mol) dropwise to concentrated sulfuric acid (d=1.84 g/cm³, 300 mL) while cooling in an ice/salt bath to maintain a temperature below 10°C.
-
To this nitrating mixture, add 2-amino-5-bromo-4-methylpyridine (0.5 mol) from Step 1 in small portions over 30-45 minutes, keeping the internal temperature between 35-40°C.
-
Once the addition is complete, heat the mixture to 90°C and maintain this temperature for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 3 kg of crushed ice with vigorous stirring.
-
Collect the yellow precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Dry the product at room temperature to a constant weight. This material is often pure enough for the next step.
-
Step 3: Synthesis of this compound (N-Methylation)
-
Methodology: This protocol employs a standard N-methylation procedure. Achieving mono-methylation is key.
-
Suspend 2-amino-5-bromo-4-methyl-3-nitropyridine (0.2 mol) and powdered potassium carbonate (0.3 mol) in anhydrous N,N-Dimethylformamide (DMF, 400 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add methyl iodide (0.22 mol) dropwise to the suspension.
-
Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature, stirring overnight. Monitor the reaction for the disappearance of the starting material and the formation of a new, less polar spot by TLC.
-
Once the reaction is complete, pour the mixture into ice water (1 L) and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-methylated product from any unreacted starting material and the di-methylated byproduct.
-
Data Presentation
Table 1: Summary of Proposed Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |
| 1 | Bromination | Bromine (Br₂) | Acetic Acid | 15-20°C | 3-4 hours |
| 2 | Nitration | Fuming HNO₃, H₂SO₄ | Sulfuric Acid | 35-40°C then 90°C | 2.5-3 hours |
| 3 | N-Methylation | Methyl Iodide, K₂CO₃ | DMF | 0°C to RT | 12-16 hours |
Table 2: Reported Yields for Analogous Reactions
Note: These yields are reported for structurally similar, not identical, compounds and should be used as an estimation only.
| Reaction Step | Analogous Compound Transformation | Reported Yield | Reference |
| Bromination | 2-Aminopyridine → 2-Amino-5-bromopyridine | 62-67% | [2] |
| Nitration | 2-Amino-5-bromopyridine → 2-Amino-5-bromo-3-nitropyridine | 78-85% | [2] |
| N-Methylation | General N-methylation of primary anilines | 73-96% | [3] |
Troubleshooting Guide
References
Technical Support Center: Synthesis of Substituted Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted aminopyridines?
A1: The primary synthetic routes include:
-
Chichibabin Reaction: Direct amination of the pyridine ring using sodium amide.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of halopyridines with amines, often requiring activation by electron-withdrawing groups.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between halopyridines and amines.
-
Nitration followed by Reduction: Introduction of a nitro group onto the pyridine ring, which is subsequently reduced to an amino group.
-
From Pyridine N-Oxides: Activation of the pyridine ring towards amination through N-oxide formation.
Q2: How can I purify my substituted aminopyridine product?
A2: Purification strategies depend on the nature of the product and impurities. Common methods include:
-
Column Chromatography: Silica gel is widely used, but for basic aminopyridines, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking.
-
Recrystallization: Effective for obtaining highly pure crystalline products.
-
Acid-Base Extraction: Exploiting the basicity of the aminopyridine to separate it from non-basic impurities.
-
Cation-Exchange Chromatography: A specialized method for separating aminopyridine derivatives.
Troubleshooting Guides
Chichibabin Reaction
Q: I am observing a low yield of my desired 2-aminopyridine and a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?
A: This is a classic issue in the Chichibabin reaction, where the primary side reaction is often dimerization of the starting pyridine material.
Troubleshooting Steps:
-
Reaction Conditions: High temperatures in aprotic solvents can favor dimerization. If possible, consider running the reaction at a lower temperature.
-
Pressure: Applying pressure with an inert gas like nitrogen can significantly suppress the dimerization side reaction and favor the formation of the aminated product.[1]
-
Substrate Basicity: The ideal pKa range for the pyridine substrate is 5-8.[1] If your substrate is outside this range, the reaction may proceed poorly.
-
Reaction Monitoring: The formation of a red color from the σ-adduct intermediate and the evolution of hydrogen gas are indicators of reaction progress.[1]
Data Presentation: Chichibabin Reaction Side Products
| Substrate | Conditions | 2-Aminopyridine Product Yield | Dimer Product Yield | Reference |
| 4-tert-butylpyridine | Xylene, NaNH₂, atmospheric pressure, heat | 11% | 89% | [1] |
| 4-tert-butylpyridine | Xylene, NaNH₂, 350 psi N₂, heat | 74% | 26% | [1] |
Experimental Protocol: Chichibabin Reaction
Materials:
-
Pyridine derivative (1.0 eq)
-
Sodium amide (NaNH₂) (1.5 - 2.5 eq)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the anhydrous solvent.
-
Carefully add sodium amide to the solvent under a nitrogen atmosphere.
-
Heat the suspension to reflux.
-
Slowly add the pyridine derivative to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC. The reaction progress can also be observed by the evolution of hydrogen gas.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: Chichibabin Reaction Troubleshooting
References
Technical Support Center: Troubleshooting Poor Separation of Amines on Silica Gel Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the separation of amines during silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor separation and tailing of amines on a silica gel column?
The most common reason for tailing or streaking of amines on a standard silica gel column is the interaction between the basic amine compounds and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amines, leading to strong ionic interactions that cause the compounds to bind too strongly to the stationary phase. This results in poor peak shape, streaking, and sometimes irreversible adsorption.[1][2]
Q2: How does adding a basic modifier to the mobile phase improve separation?
Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase helps to "deactivate" the acidic silanol groups on the silica surface.[3][4] The basic modifier competes with the amine analyte for binding to these acidic sites, which minimizes the strong interactions that lead to poor separation.[3] This results in sharper peaks and improved resolution.
Q3: What are the alternatives to using basic modifiers in the mobile phase?
If adding a basic modifier is not desirable, alternative stationary phases can be used. These include:
-
Amine-functionalized silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment that reduces the strong interactions with amine analytes.[2]
-
Alumina (basic or neutral): Alumina is a basic or neutral alternative to the acidic silica gel and can be effective for the purification of amines.[4][5]
-
Reversed-phase chromatography (e.g., C18): This technique can be very effective for separating amines, often with the addition of a basic modifier to the mobile phase to ensure good peak shape.[1][6]
Q4: Can overloading the column cause poor separation of amines?
Yes, overloading the column with too much sample can lead to streaking and poor separation for any compound, including amines.[1] It is important to ensure that you are not exceeding the loading capacity of your column.
Troubleshooting Guides
Issue 1: Amine streaks or "tails" on the TLC plate and column.
| Possible Cause | Solution |
| Strong interaction with acidic silica | Add a basic modifier to the mobile phase. A common starting point is 0.1-1% triethylamine (TEA) or ammonium hydroxide.[7] This will compete with your amine for the acidic sites on the silica. |
| Inappropriate mobile phase polarity | Adjust the polarity of your mobile phase. Sometimes, a more polar solvent system is needed to elute the strongly bound amine.[2] |
| Column overload | Reduce the amount of sample loaded onto the column. |
Issue 2: Amine product is not eluting from the column.
| Possible Cause | Solution |
| Irreversible adsorption to silica | The amine may be too basic and is irreversibly binding to the silica gel. Try switching to a less acidic stationary phase like neutral alumina or an amine-functionalized column.[2][4] |
| Mobile phase is not polar enough | Increase the polarity of the mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be effective. |
| Formation of a salt on the column | If the amine was loaded as a salt (e.g., a hydrochloride salt), it will be very polar and may not elute. The amine should be in its free-base form before loading. |
Issue 3: Co-elution of the amine with impurities.
| Possible Cause | Solution |
| Insufficient resolution | Optimize the mobile phase composition. Small changes in the solvent ratio or the addition of a different co-solvent can sometimes improve separation. |
| Similar polarity of compounds | If the amine and impurity have very similar polarities, silica gel may not be the best stationary phase. Consider trying a different stationary phase with different selectivity, such as alumina or a bonded phase.[8] |
| Gradient elution needed | A simple isocratic elution may not be sufficient. A shallow gradient of the polar solvent can help to better separate compounds with close Rf values. |
Data Presentation
Table 1: Effect of Triethylamine (TEA) on the Retention Factor (Rf) of a Hypothetical Basic Amine
| % TEA in Mobile Phase (Hexane:Ethyl Acetate 1:1) | Rf Value | Peak Shape |
| 0% | 0.10 | Severe Tailing |
| 0.1% | 0.25 | Moderate Tailing |
| 0.5% | 0.35 | Slight Tailing |
| 1.0% | 0.40 | Symmetrical Peak |
| 2.0% | 0.42 | Symmetrical Peak |
This table illustrates a general trend. Actual Rf values will vary depending on the specific amine and solvent system.
Experimental Protocols
Protocol 1: Preparation of a Mobile Phase with Triethylamine (TEA)
Objective: To prepare a mobile phase containing a basic modifier to improve the chromatography of amines.
Materials:
-
HPLC-grade or distilled solvents (e.g., hexane, ethyl acetate)
-
Triethylamine (TEA)
-
Graduated cylinders
-
Glass bottle for mobile phase
Procedure:
-
Measure the desired volumes of your primary solvents (e.g., 500 mL hexane and 500 mL ethyl acetate for a 1:1 mixture) using graduated cylinders.
-
Pour the solvents into a clean, dry glass bottle.
-
Add the desired amount of TEA. For a 1% solution in 1 L of mobile phase, add 10 mL of TEA.
-
Cap the bottle and swirl gently to ensure the solution is thoroughly mixed.
-
Label the bottle clearly with the composition of the mobile phase, including the percentage of TEA.
Protocol 2: Deactivating Silica Gel with Triethylamine
Objective: To pre-treat the silica gel to reduce its acidity before packing the column.
Materials:
-
Silica gel
-
Mobile phase containing 1-3% triethylamine[9]
-
Chromatography column
-
Beaker or flask for preparing the slurry
Procedure:
-
In a beaker, create a slurry of the silica gel in your chosen mobile phase that already contains 1-3% triethylamine.[9]
-
Pack the column with the silica gel slurry as you normally would.
-
Once the column is packed, pass one to two column volumes of the triethylamine-containing mobile phase through the column.
-
The silica gel is now deactivated and ready for you to load your sample. You can then proceed with your chromatography using a mobile phase with or without triethylamine.
Visualizations
Caption: Troubleshooting workflow for poor amine separation.
Caption: Interaction of amines with silica gel with and without a basic modifier.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Chromatography [chem.rochester.edu]
how to avoid streaking of pyridine compounds in TLC/column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with pyridine compounds in Thin-Layer Chromatography (TLC) and column chromatography.
Troubleshooting Guide: Streaking of Pyridine Compounds
Issue: My pyridine compound is streaking on the TLC plate or during column chromatography.
This is a common issue arising from the basic nature of the pyridine nitrogen, which interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong interaction can lead to poor separation, inaccurate Rf values, and broad or tailing peaks in column chromatography.
Here is a step-by-step guide to troubleshoot and resolve this issue:
Caption: Troubleshooting workflow for streaking pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine compounds streak on silica gel?
Pyridine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. Silica gel, the most common stationary phase in TLC and column chromatography, has a surface covered with slightly acidic silanol groups (Si-OH). The basic nitrogen of the pyridine can form a strong interaction (acid-base interaction) with these acidic silanol groups, leading to a non-ideal partitioning process.[1] This results in the compound "streaking" or "tailing" up the plate or column instead of moving as a compact spot or band.[1][2]
Caption: Interaction causing streaking of pyridine on silica gel.
Q2: How does adding triethylamine (TEA) or ammonia to the mobile phase prevent streaking?
Adding a small amount of a base like triethylamine (TEA) or ammonia to the eluent is the most common and effective way to prevent streaking of basic compounds.[3][4] These basic additives work by neutralizing the acidic silanol groups on the silica surface.[5] The added base is in much higher concentration than the pyridine compound and will preferentially bind to the active sites on the silica gel. This "deactivates" the silica, preventing the pyridine compound from binding too strongly and allowing it to move up the plate or column with a much-improved spot or band shape.[5][6]
Q3: What are the recommended concentrations of basic additives?
The optimal concentration can vary depending on the specific compound and solvent system, but here are some general guidelines:
| Additive | Recommended Concentration in Mobile Phase | Notes |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v)[3][7] | A common choice, but it has a higher boiling point and can be harder to remove from the final product. |
| Ammonia | 1 - 10% of a concentrated solution (e.g., in methanol) added to the mobile phase[3][8] | More volatile and easier to remove, but has a strong odor and should be handled in a fume hood. |
It is always recommended to test different concentrations on a TLC plate to find the optimal amount that gives a well-defined spot with a suitable Rf value before proceeding to column chromatography.
Q4: Can I use a different stationary phase to avoid streaking?
Yes, if modifying the mobile phase is not effective or desirable, you can consider using a different stationary phase.
-
Alumina (Al₂O₃): Alumina is a good alternative to silica gel. It is available in neutral, acidic, and basic forms. For pyridine compounds, basic or neutral alumina is recommended as it will have weaker interactions with the basic analyte.
-
Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. This can be an effective way to separate polar, basic compounds that are problematic on normal-phase silica.[3]
Q5: Besides streaking, what other issues can occur with pyridine compounds in chromatography?
-
Sample Overloading: Applying too much sample to the TLC plate or column can cause streaking, regardless of the compound's nature.[2] Always start with a dilute solution.
-
Compound Decomposition: Some sensitive pyridine derivatives might decompose on the acidic silica gel.[1] Adding a base to the eluent can also help mitigate this by neutralizing the stationary phase.
-
Poor Solubility: If your compound is not fully dissolved in the spotting solvent or the mobile phase, it can lead to streaking from the origin.
Experimental Protocols
Protocol 1: Preparing a TLC Mobile Phase with Triethylamine (TEA)
-
Objective: To prepare an eluent containing a basic additive to prevent streaking of a pyridine derivative on a silica gel TLC plate.
-
Materials:
-
Desired solvent system (e.g., 80:20 Hexane:Ethyl Acetate)
-
Triethylamine (TEA)
-
Graduated cylinders
-
Erlenmeyer flask
-
-
Procedure:
-
In a fume hood, measure the required volumes of your primary solvents (e.g., 80 mL of hexane and 20 mL of ethyl acetate for a 100 mL total volume) using graduated cylinders and combine them in an Erlenmeyer flask.
-
Add the desired amount of TEA to the solvent mixture. For a 1% solution, add 1 mL of TEA to 99 mL of your solvent mixture.
-
Swirl the flask gently to ensure the mixture is homogeneous.
-
Use this modified mobile phase to develop your TLC plate in a chamber saturated with the solvent vapor.
-
Protocol 2: Packing a Column with Deactivated Silica Gel
-
Objective: To prepare a silica gel column with a neutralized stationary phase for the purification of a basic pyridine compound.
-
Materials:
-
Silica gel
-
Eluent with 1-3% triethylamine
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
-
Procedure:
-
Prepare a mobile phase containing 1-3% triethylamine in your chosen solvent system.
-
Prepare a slurry of silica gel in this mobile phase.
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Wash the packed column with one to two column volumes of the triethylamine-containing eluent. This step ensures that the entire silica bed is deactivated.
-
You can now proceed with loading your sample and running the column. The same eluent (with or without TEA, as determined by your TLC analysis) can be used for the separation.
-
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. iipseries.org [iipseries.org]
- 4. reddit.com [reddit.com]
- 5. Pyridine triethylamine | C11H20N2 | CID 22561186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for Nitropyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine challenging, often resulting in low yields?
The nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom within the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.[1] Consequently, harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, are often necessary, which can lead to low yields and the formation of side products.[1] The primary product of direct nitration is typically 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are significantly deactivated.[1]
Q2: What are the most common side products in nitropyridine synthesis and how can they be minimized?
Common side products include over-nitrated compounds (e.g., dinitropyridines), isomers of the desired product, and products from oxidative degradation of substituents.[2] Minimizing these can be achieved by:
-
Controlling Temperature: Lowering the reaction temperature can reduce the rate of subsequent nitrations and side reactions.[1]
-
Stoichiometry: Using a minimal excess of the nitrating agent helps to prevent over-nitration.[1]
-
Slow Addition of Reagents: Adding the nitrating agent dropwise maintains a low concentration of the active nitrating species, favoring mono-nitration.[1]
-
Reaction Monitoring: Using techniques like TLC or HPLC to monitor the reaction progress allows for quenching the reaction when the desired product concentration is at its maximum.[3]
Q3: How do substituents on the pyridine ring affect the nitration reaction?
Substituents significantly influence the regioselectivity and rate of nitration.
-
Electron-donating groups (e.g., amino, alkyl) activate the ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group primarily to the ortho and para positions relative to themselves.[4]
-
Electron-withdrawing groups (e.g., chloro, nitro) deactivate the ring, making nitration more difficult and generally directing the incoming nitro group to the meta position.[1]
Q4: Are there alternative methods to direct nitration for synthesizing nitropyridines?
Yes, several alternative strategies exist:
-
Nitration of Pyridine N-Oxide: The N-oxide group activates the pyridine ring to electrophilic substitution, particularly at the 4-position. The N-oxide can be subsequently removed by reduction to yield the desired nitropyridine. This method is effective for producing 4-nitropyridine derivatives.[5]
-
Nitration with Dinitrogen Pentoxide (N₂O₅): This reagent can nitrate pyridines under milder conditions. The reaction is believed to proceed through a[6][7] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the ring.[6][8]
-
Three-Component Ring Transformations: These methods can produce highly substituted nitropyridines from non-pyridine starting materials.[2]
Q5: How can I safely manage the exothermic nature of nitration reactions?
Nitration reactions are often highly exothermic and require strict safety protocols.[9] Key safety measures include:
-
Proper Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Cooling: Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.[10]
-
Slow Addition: Add reagents slowly and monitor the internal temperature of the reaction.[10]
-
Good Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes.[10]
-
Quenching: Quench the reaction by carefully pouring the reaction mixture onto crushed ice.[11]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Nitropyridine
| Possible Cause | Suggested Solution |
| Insufficiently harsh reaction conditions | The pyridine ring is deactivated; consider increasing the reaction temperature or using a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄ or oleum).[1][12] |
| Impure starting materials | Purify the starting pyridine derivative before use, as impurities can interfere with the reaction. |
| Decomposition of starting material or product | High temperatures can lead to degradation. Monitor the reaction closely and consider running it at a lower temperature for a longer duration. |
| Inefficient work-up | Ensure the pH is adjusted correctly during work-up to precipitate the product. Use appropriate solvents for extraction. |
Issue 2: Formation of Multiple Products (Isomers or Over-nitration)
| Possible Cause | Suggested Solution |
| Over-nitration | Reduce the amount of nitrating agent, lower the reaction temperature, and add the nitrating agent more slowly.[1] |
| Formation of undesired isomers | The directing effect of substituents on the pyridine ring is crucial. Consider using a different starting material or a protecting group strategy to achieve the desired regioselectivity. The synthesis of 3-Amino-4-nitropyridine, for example, is more selective when starting from 3-acetylaminopyridine. |
| Difficult separation of isomers | Isomers of nitropyridines often have similar physical properties. Purification may require column chromatography (silica gel or preparative HPLC) or fractional crystallization.[3][13] |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Nitropyridine Derivatives
| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Pyridine | HNO₃ / Trifluoroacetic Anhydride | 0-24°C, 12h | 3-Nitropyridine | 83% | [14] |
| 2-Methylpyridine | HNO₃ / Trifluoroacetic Anhydride | 0-24°C, 9-10h | 2-Methyl-5-nitropyridine | 68% | [14] |
| 3-Methylpyridine | HNO₃ / Trifluoroacetic Anhydride | 0-24°C, 9-10h | 3-Methyl-5-nitropyridine | 62% | [14] |
| 4-Methylpyridine | HNO₃ / Trifluoroacetic Anhydride | 0-24°C, 9-10h | 4-Methyl-3-nitropyridine | 86% | [14] |
| 3-Chloropyridine | HNO₃ / Trifluoroacetic Anhydride | 0-24°C, 9-10h | 3-Chloro-5-nitropyridine | 76% | [14] |
| 4-Acetylpyridine | HNO₃ / Trifluoroacetic Anhydride | 0-24°C, 9-10h | 4-Acetyl-3-nitropyridine | 83% | [14] |
| Pyridine | N₂O₅ in SO₂ then H₂O/SO₂/HSO₃⁻ | - | 3-Nitropyridine | 77% | [6][8] |
Table 2: Reaction Conditions and Yields for the Synthesis of other Nitropyridines
| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Pyridine N-Oxide | Fuming HNO₃ / H₂SO₄ | 125-130°C, 3h | 4-Nitropyridine N-Oxide | 42% | [11] |
| Pyridine N-Oxide | HNO₃ / H₂SO₄ (continuous flow) | 120°C, 18 min residence time | 4-Nitropyridine N-Oxide | 85% | [5] |
| 2-Arylated Oxazino Pyridine | TBN, TEMPO in Toluene then HCl | 70°C, 24h then 70°C, 36h | meta-Nitropyridines | 70-87% | [15] |
| 2,6-Diaminopyridine | HNO₃ / Oleum | - | 2,6-Diamino-3,5-dinitropyridine | >90% | [12] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyridine via Direct Nitration
This protocol is adapted from a general method for the nitration of pyridines using nitric acid in trifluoroacetic anhydride.[14]
Materials:
-
Pyridine
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (HNO₃)
-
Sodium metabisulfite
-
Sodium hydroxide (NaOH) solution (25%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add trifluoroacetic anhydride (10 ml, 42 mmol).
-
Substrate Addition: Slowly add pyridine (17 mmol) to the chilled TFAA and stir the mixture at 0°C for 2 hours.
-
Nitration: Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the reaction mixture. After the addition is complete, continue stirring for 9-10 hours.
-
Quenching: Slowly add the reaction solution to a chilled aqueous solution of sodium metabisulfite (3.2 g in 25 ml of water).
-
Neutralization and Extraction: After 24 hours, adjust the pH of the solution to 6-7 with a 25% NaOH solution. Extract the product with dichloromethane.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent. The expected yield of 3-nitropyridine is approximately 83%.[14]
Protocol 2: Synthesis of 4-Nitropyridine N-Oxide
This protocol describes the nitration of pyridine N-oxide.[11]
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add 12 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, heat 9.51 g (100 mmol) of pyridine N-oxide to 60°C.
-
Nitration: Add the prepared nitrating acid dropwise to the heated pyridine N-oxide over 30 minutes. After the addition, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.
-
Neutralization and Isolation: Carefully neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid will precipitate.
-
Purification: Collect the precipitate by filtration. Extract the product from the solid with acetone and evaporate the solvent to obtain the crude 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone. The expected yield is approximately 42%.[11]
Visualizations
Caption: General experimental workflow for nitropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure (a substituted nitropyridine), the primary degradation routes are expected to be hydrolysis, photodegradation, oxidation, and microbial degradation.[1] Pyridine and its derivatives are known to be susceptible to microbial degradation, often initiated by hydroxylation of the pyridine ring followed by ring cleavage.[1][2] The presence of a nitro group and a bromine atom may influence the compound's susceptibility to photodegradation, a common pathway for halogenated aromatic compounds.[3][4]
Q2: How does the substitution pattern on the pyridine ring affect its degradation?
A2: The nature and position of substituents significantly impact the biodegradability of the pyridine ring.[1] Generally, electron-withdrawing groups like the nitro group can make the ring more susceptible to nucleophilic attack, potentially influencing hydrolysis rates. The bromine atom, a halogen, can be a site for reductive dehalogenation under certain anaerobic microbial conditions or photolytic cleavage.[4] The methyl and N-methyl groups may also be sites of oxidative metabolism.
Q3: What are the key enzymes that might be involved in the microbial degradation of this compound?
A3: In microbial systems, the degradation of pyridine rings is often initiated by monooxygenases or dioxygenases.[1] Flavin-dependent monooxygenases are known to be crucial for the initial oxidative cleavage of the pyridine ring in some bacteria.[1] Subsequent steps in the degradation pathway would likely involve dehydrogenases and amidohydrolases.[1]
Q4: Is this compound expected to be stable in aqueous solutions?
A4: The stability in aqueous solutions will likely depend on the pH and temperature. Substituted pyridines can undergo hydrolysis, and the rate of this process is pH-dependent.[5][6] It is recommended to perform a preliminary hydrolysis study at different pH values (e.g., 4, 7, and 9) to determine the compound's stability under aqueous conditions relevant to your experiments.[5][6]
Q5: How should I store solutions of this compound to minimize degradation?
A5: To minimize degradation, solutions should be stored protected from light, especially UV radiation, to prevent photodegradation.[3] Using amber vials or wrapping containers in aluminum foil is advisable.[3] For short-term storage, refrigeration may be appropriate, but the stability at low temperatures should be confirmed. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.
Troubleshooting Guides
Photodegradation Studies
Issue: I am observing unexpected peaks in my HPLC chromatogram during a photodegradation study.
-
Possible Cause: Formation of photodegradation products.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use LC-MS to determine the mass of the unexpected peaks. A potential primary degradation product could be the de-brominated or de-nitrated analog.[3]
-
Forced Degradation: Intentionally expose a concentrated solution of your compound to a UV lamp and analyze samples at different time points. This will help confirm that the new peaks are indeed photoproducts.[3]
-
Wavelength Scan: Use a photodiode array (PDA) detector to check if the new peaks have a similar UV spectrum to the parent compound, suggesting they are related degradation products.[7]
-
Issue: My results from photodegradation experiments are not reproducible.
-
Possible Cause: Inconsistent light exposure or sample handling.
-
Troubleshooting Steps:
-
Standardize Light Source: Ensure a consistent light source and distance from the samples for all experiments.
-
Control Temperature: Use a temperature-controlled chamber, as light sources can generate heat, which may also contribute to degradation.
-
Light-Protective Measures: During sample preparation and analysis, consistently use amber-colored vials or foil-wrapped containers to prevent unintended photodegradation.[3]
-
Microbial Degradation Studies
Issue: I am not observing any degradation of the compound in my microbial culture.
-
Possible Cause: The microbial consortium used does not have the necessary enzymes, or the compound is toxic at the tested concentration.
-
Troubleshooting Steps:
-
Acclimatize Culture: Gradually introduce the target compound to the microbial culture over time to allow for adaptation and enzyme induction.[1]
-
Vary Concentration: Test a range of concentrations of the compound. High concentrations of substituted pyridines can be inhibitory to microbial growth.[8]
-
Source of Inoculum: Collect microbial samples from sites with a history of contamination with similar compounds, as these are more likely to harbor degrading microorganisms.[1]
-
Issue: The degradation of the compound starts but then stops.
-
Possible Cause: Accumulation of toxic intermediates, depletion of essential nutrients, or a significant change in the pH of the medium.[1]
-
Troubleshooting Steps:
-
Identify Intermediates: Use analytical techniques like LC-MS to identify potential inhibitory intermediates.
-
Replenish Nutrients: Ensure the culture medium is not depleted of essential nutrients.
-
Buffer pH: Monitor and control the pH of the growth medium, as microbial metabolism can cause pH shifts.[1]
-
Hydrolysis Studies
Issue: I am seeing rapid degradation of the compound at acidic or basic pH.
-
Possible Cause: The compound is susceptible to acid or base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Detailed Time Course: Conduct the hydrolysis experiment with more frequent sampling at early time points to accurately determine the degradation kinetics.
-
Neutralize Samples: For HPLC analysis, neutralize the samples immediately after collection to quench the hydrolysis reaction before analysis.[9]
-
Identify Products: Use LC-MS to identify the hydrolysis products to understand the degradation mechanism.
-
General Analytical (HPLC/LC-MS) Issues
Issue: I am getting poor peak shape (tailing) for the parent compound on a C18 column.
-
Possible Cause: As a basic compound, the pyridine nitrogen can interact with residual silanols on silica-based columns, leading to peak tailing.[10]
-
Troubleshooting Steps:
-
Use a Buffered Mobile Phase: Employ a mobile phase with a buffer at a pH that keeps the analyte in a single ionic state.
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active silanol sites.
-
Use a Different Column: Consider using a column specifically designed for basic compounds or a mixed-mode chromatography column.[10]
-
Issue: I am having difficulty achieving mass balance in my forced degradation study.
-
Possible Cause: Formation of non-UV active or volatile degradation products, or co-elution of peaks.[7]
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to a UV detector to identify non-chromophoric degradants.[7]
-
Check for Volatiles: Use headspace GC-MS to analyze for volatile degradation products.
-
Improve Chromatographic Resolution: Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to ensure all degradation products are well-separated from the parent peak.[7]
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis, Oxidation, Photolysis)
This protocol outlines a general procedure for conducting forced degradation studies as recommended in pharmaceutical stability testing.[9][11]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours.[7]
-
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with a PDA and a mass spectrometer detector.[7]
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with an unstressed control to identify and quantify degradation products.
Protocol 2: Microbial Degradation Screening
This protocol is adapted from general methods for screening pyridine-degrading microorganisms.[1][12]
-
Enrichment Culture:
-
Prepare a mineral salts medium (MSM) with this compound as the sole source of carbon and nitrogen (e.g., 50-100 mg/L).
-
Inoculate the medium with a sample from a contaminated environment (e.g., industrial sludge).
-
Incubate at 30°C with shaking (150 rpm).
-
-
Isolation of Degrading Strains:
-
After observing growth (turbidity), perform serial dilutions and plate on MSM agar plates containing the target compound.
-
Isolate distinct colonies and re-streak to ensure purity.
-
-
Degradation Assay:
-
Inoculate a liquid MSM containing a known concentration of the compound with a pure culture of the isolated strain.
-
Incubate under the same conditions, taking samples at regular intervals.
-
Monitor the disappearance of the parent compound using HPLC.
-
An uninoculated control should be run in parallel to account for abiotic losses.
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound, illustrating the kind of quantitative data that would be generated.
| Stress Condition | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Major Degradation Product (Hypothetical m/z) |
| 0.1 N HCl, 60°C | 24 | 100 | 85.2 | 14.8% | 226 (Loss of NHCH₃) |
| 0.1 N NaOH, 60°C | 24 | 100 | 72.5 | 27.5% | 201 (Hydrolysis of Br to OH) |
| 3% H₂O₂, RT | 24 | 100 | 91.3 | 8.7% | 262 (N-oxide formation) |
| UV Light, RT | 24 | 100 | 65.8 | 34.2% | 167 (Loss of Br) |
| Control (Dark), RT | 24 | 100 | 99.5 | 0.5% | N/A |
Visualizations
Below are diagrams created using Graphviz (DOT language) to illustrate a hypothetical degradation pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 5. store.astm.org [store.astm.org]
- 6. jrfglobal.com [jrfglobal.com]
- 7. benchchem.com [benchchem.com]
- 8. Biodegradation of pyridine by an isolated bacterial consortium/strain and bio-augmentation of strain into activated sludge to enhance pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. sgs.com [sgs.com]
- 12. espublisher.com [espublisher.com]
Technical Support Center: Purification of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. The following information is based on established purification methodologies for structurally similar substituted nitropyridines and general organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Common impurities in the synthesis of substituted nitropyridines typically include:
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Positional Isomers: Isomers where the bromo and nitro groups are located at different positions on the pyridine ring can form during synthesis. The separation of these closely related compounds is often a primary purification challenge.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.
-
Over-brominated Species: Products containing more than one bromine atom may be present as byproducts.[1]
-
Decomposition Products: Depending on the reaction conditions, some degradation of the starting material or product may occur, leading to various minor impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.
Q3: How can I quickly assess the purity of my crude product and purified fractions?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid purity assessment. By spotting the crude material and the purified fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), you can visualize the number of components. A pure compound should ideally show a single spot.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Select a more polar solvent or a solvent mixture. For similar compounds, solvents like ethanol or ethyl methyl ketone have proven effective.[2] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until turbidity persists. Gently heat to redissolve and then cool slowly. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. | Try using a lower-boiling point solvent. Alternatively, add a small amount of additional solvent to the hot solution to reduce the concentration, and then allow it to cool more slowly. |
| No crystals form upon cooling. | The solution is not saturated, or it is supersaturated. | If the solution is not saturated, evaporate some of the solvent to increase the concentration and then try cooling again. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The resulting crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities. | The polarity of the mobile phase is too high or too low, or the stationary phase is not appropriate. | Optimize the mobile phase composition by performing TLC with various solvent mixtures (e.g., different ratios of petroleum ether and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your petroleum ether/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC and broad peaks during column elution. | The compound may be interacting too strongly with the silica gel, or the sample is overloaded. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to reduce interactions with acidic sites on the silica gel. Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Structurally Similar Compounds
| Purification Technique | Compound Type | Solvent System | Reference |
| Recrystallization | 2-Amino-5-bromo-3-nitropyridine | Ethyl methyl ketone | [2] |
| Column Chromatography | 2-Amino-5-bromo-4-methylpyridine | Petroleum ether / Ethyl acetate (gradient) | |
| Recrystallization | General Substituted Pyridines | Ethanol, Hexane/Acetone, Hexane/THF |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., a mixture of petroleum ether and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of petroleum ether and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the less polar mobile phase. Collect the eluent in fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity types and effective purification methods.
References
solvent selection for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites on this compound are the C5-Bromo bond, which is susceptible to palladium-catalyzed cross-coupling reactions, and the N2-amino group, which can also participate in various transformations. The electron-withdrawing nitro group at the C3 position activates the C5-Br bond towards oxidative addition in cross-coupling reactions.[1][2]
Q2: What is the expected solubility of this compound in common organic solvents?
Q3: How does the nitro group at the C3 position influence the reactivity of the C5-bromo bond?
A3: The electron-withdrawing nature of the nitro group at the C3 position makes the pyridine ring electron-deficient. This electronic effect increases the electrophilicity of the C5 carbon, making the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] Therefore, the presence of the nitro group is expected to enhance the reactivity of the C5-bromo bond in such transformations.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Q4: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
A4: Low yields in Suzuki-Miyaura couplings involving electron-deficient pyridines are a common issue.[3] Several factors could be contributing to this problem:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[3]
-
Protodeboronation: The boronic acid coupling partner may be degrading under the reaction conditions, a common side reaction, especially with aqueous bases.[4]
-
Poor Solubility: One or more of the reaction components may not be sufficiently soluble in the chosen solvent.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[4]
-
Base Selection: Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For more challenging couplings, stronger bases like K₃PO₄ may be beneficial.[4]
-
Solvent System: A mixture of an organic solvent and water is often used in Suzuki reactions. For this compound, a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a good starting point.[5][6] If solubility is an issue, consider using a more polar aprotic solvent like DMF.
-
Boronic Acid Stability: If protodeboronation is suspected, consider using a more stable boronic ester, such as a pinacol ester, or potassium trifluoroborate salts.[3]
-
Temperature and Reaction Time: Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) and monitor the reaction progress over a longer period.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | Start with 2-5 mol%. |
| Ligand | SPhos, XPhos, or RuPhos | Typically 1.1-1.5 equivalents relative to Palladium. |
| Base | K₂CO₃ or K₃PO₄ | Use 2-3 equivalents. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Ensure all components are soluble. |
| Temperature | 80-110 °C | Optimize as needed. |
Buchwald-Hartwig Amination Reactions
Q5: My Buchwald-Hartwig amination with this compound is sluggish and gives a complex mixture of products. How can I improve the outcome?
A5: Challenges in Buchwald-Hartwig aminations with substituted pyridines often arise from catalyst inhibition and side reactions.
-
Catalyst Inhibition: Similar to Suzuki couplings, the pyridine nitrogen can coordinate with the palladium catalyst and hinder its activity.[7]
-
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups.[8]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can reduce the yield of the desired product.
Troubleshooting Steps:
-
Ligand Choice: The selection of the ligand is critical. For electron-deficient and sterically hindered substrates, biaryl phosphine ligands like Xantphos or Josiphos are often effective.[9][10]
-
Base Optimization: If NaOtBu is leading to decomposition, switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[7]
-
Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.[9] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
Pre-catalyst Usage: Consider using a palladium pre-catalyst, such as a Buchwald G3 pre-catalyst, which can provide a more active and stable catalytic species.[4]
-
Temperature Control: Start with a moderate temperature (e.g., 80-100 °C) and adjust as necessary. Higher temperatures may be required for less reactive amines, but can also increase the rate of side reactions.[7]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Pre-catalyst | Start with 1-3 mol%. |
| Ligand | Xantphos or Josiphos | Typically 1.1-1.5 equivalents relative to Palladium. |
| Base | NaOtBu or Cs₂CO₃ | Use 1.5-2 equivalents. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Ensure rigorous exclusion of air and moisture. |
| Temperature | 80-110 °C | Optimize based on substrate reactivity. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add the palladium pre-catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for solvent screening.
Caption: Troubleshooting logic for common reaction failures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions during the synthesis of nitropyridines. Nitration of the pyridine ring is an inherently energetic process that requires careful control to ensure safety, maximize yield, and maintain product purity.[1]
Frequently Asked Questions (FAQs)
Q1: Why are nitropyridine synthesis reactions often highly exothermic?
A1: The nitration of aromatic compounds, including pyridine, is a highly exothermic process.[2] This is due to the formation of strong carbon-nitro bonds, which releases a significant amount of energy.[3] The pyridine ring is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, necessitating harsh reaction conditions such as high temperatures and strong acids (e.g., fuming nitric acid and sulfuric acid), which can further contribute to the exothermic nature of the reaction.[1]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in nitropyridine synthesis?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[4] This can result in boiling of the solvent, vessel rupture, fire, or explosion.[5] Additionally, poor temperature control can lead to the formation of undesirable byproducts, such as dinitrated or polynitrated pyridines, and reduce the overall yield and purity of the desired product.[1]
Q3: What are the key parameters to monitor to maintain control over the reaction?
A3: The most critical parameter to monitor is the internal reaction temperature.[6] Other important parameters include the rate of addition of the nitrating agent, the efficiency of the cooling system, and the stirring rate.[7] Continuous monitoring allows for immediate corrective action if a deviation from the desired reaction profile is observed.
Q4: How can I minimize the risk of a runaway reaction when scaling up my nitropyridine synthesis?
A4: Scaling up exothermic reactions presents significant challenges due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[6] For larger-scale synthesis, consider using a continuous flow reactor.[8] This technology offers superior heat and mass transfer, allowing for precise temperature control and minimizing the accumulation of hazardous intermediates.[8][9] If performing a batch reaction, a pilot plant study with thorough calorimetric analysis is essential to understand the thermal hazards before proceeding to a larger scale.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase
Question: My reaction temperature is increasing much faster than anticipated after adding the nitrating agent. What should I do?
Answer: A rapid temperature spike is a clear indicator of a potential thermal runaway. Immediate action is required to bring the reaction under control.
| Potential Cause | Immediate Corrective Action | Preventative Measure |
| Addition rate of nitrating agent is too high. | Immediately stop the addition of the nitrating agent. | Add the nitrating agent dropwise or in small portions, ensuring the temperature remains within the target range.[1] |
| Inadequate cooling. | Increase the efficiency of the cooling bath (e.g., add more ice, use a colder bath like a dry ice/acetone slurry). Ensure good thermal contact between the flask and the bath. | Before starting the reaction, ensure your cooling system is appropriately sized for the scale of the reaction and is functioning correctly. |
| Poor stirring. | Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. | Use a suitable overhead stirrer for viscous reaction mixtures and ensure the stir bar is rotating effectively. |
| Incorrect initial temperature. | If the initial temperature was too high, the immediate focus is on cooling. | Start the addition of the nitrating agent at a lower temperature to allow for a more controlled exotherm. |
Issue 2: Low or No Yield of the Desired Nitropyridine
Question: After the work-up, the yield of my nitropyridine product is very low or non-existent. What could have gone wrong?
Answer: Low or no yield can be attributed to a variety of factors, from incomplete reaction to product decomposition.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions too mild. | The deactivation of the pyridine ring requires forcing conditions.[1] Ensure the reaction temperature is appropriate for the specific nitration. Monitor the reaction by TLC or GC-MS to check for the consumption of starting material. |
| Over-nitration or side product formation. | Poor temperature control can lead to the formation of dinitrated or other byproducts.[1] Analyze the crude product by NMR or LC-MS to identify any major impurities. Consider lowering the reaction temperature or using a less concentrated nitrating agent. |
| Loss of product during work-up. | Nitropyridines can have varying solubilities. Ensure you are using the correct solvent for extraction and that the pH of the aqueous layer is optimized for product separation. |
| Decomposition of the product. | Some nitropyridines can be unstable at high temperatures. Avoid excessive heating during the reaction and work-up. |
Quantitative Data
Effective management of exothermic reactions relies on understanding the thermal properties of the reaction. The following table provides indicative data for nitration reactions. Note that specific values will vary depending on the substrate, reagents, and reaction conditions.
| Parameter | Typical Value Range for Nitration | Significance |
| Heat of Reaction (ΔH) | -120 to -200 kJ/mol | Indicates the total amount of heat released. A highly negative value signifies a strongly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 200 °C | The theoretical temperature increase if no heat is removed from the system. A high ΔTad indicates a high risk of thermal runaway.[10] |
| Maximum Temperature for Synthesis Reaction (MTSR) | Varies significantly | The highest temperature the reaction mixture could reach in the event of a cooling failure. This should be calculated to assess the potential for secondary decomposition reactions.[10] |
| Specific Heat Capacity (Cp) of Reaction Mixture | 1.5 to 2.5 J/g·K | The amount of heat required to raise the temperature of the reaction mixture. This is a key parameter in thermal hazard assessment. |
Experimental Protocols
Protocol 1: Controlled Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is adapted for a laboratory scale and emphasizes temperature control.
1. Preparation of the Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add 30 mL of concentrated sulfuric acid (H₂SO₄).
-
Slowly and in portions, add 12 mL of fuming nitric acid (HNO₃) while maintaining the temperature below 20 °C.
2. Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.
-
Heat the flask to an internal temperature of 60 °C.
3. Nitration:
-
Transfer the cooled nitrating mixture to the dropping funnel.
-
Add the nitrating acid dropwise to the pyridine-N-oxide over 30 minutes, ensuring the internal temperature does not exceed 130 °C. The initial addition may cause a temperature drop to around 40 °C.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 150 g of crushed ice in a beaker.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH is between 7 and 8. Be cautious of vigorous foaming.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from acetone.
Mandatory Visualizations
References
- 1. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. mt.com [mt.com]
Technical Support Center: Production of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
A1: The most significant challenges in the large-scale synthesis of this compound and similar compounds include managing exothermic reactions, controlling the formation of impurities, and achieving efficient purification. Specifically, nitration and bromination steps are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts. The primary impurities are often positional isomers, which can be difficult to separate from the target compound on a large scale.[1]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: A plausible synthetic route would likely start from a commercially available aminopyridine derivative. Based on the synthesis of analogous compounds, a potential precursor is 2-amino-4-methylpyridine, which would then undergo bromination and nitration.
Q3: How can the formation of isomeric impurities be minimized during the synthesis?
A3: Minimizing isomeric impurities requires strict control over reaction conditions. For nitration, the choice of nitrating agent and the reaction temperature are critical. A mixture of nitric acid and sulfuric acid is commonly used, and maintaining a low temperature (e.g., 0-10 °C) can improve regioselectivity.[2] Similarly, for bromination, controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to prevent over-bromination or substitution at incorrect positions.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the more scalable method. Suitable solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or a mixture of solvents.[1] For high-purity requirements, column chromatography using silica gel may be necessary, although this can be less economical for large-scale production.
Troubleshooting Guides
Low Reaction Yield
| Problem | Potential Cause | Suggested Solution |
| Low yield after nitration step | Incomplete reaction. | - Increase reaction time. - Ensure dropwise addition of nitric acid at low temperature to prevent degradation. - Use a stronger nitrating agent if necessary, but with caution. |
| Degradation of starting material or product. | - Maintain strict temperature control throughout the reaction. - Quench the reaction by pouring it onto ice to prevent further reaction upon workup.[2] | |
| Low yield after bromination step | Incomplete bromination. | - Increase the amount of brominating agent slightly. - Extend the reaction time. |
| Formation of multiple brominated species. | - Control the stoichiometry of the brominating agent precisely. - Maintain a consistent reaction temperature. | |
| Product loss during workup and purification | Product is partially soluble in the aqueous phase during extraction. | - Adjust the pH of the aqueous phase to suppress the basicity of the amine and reduce its water solubility. - Perform multiple extractions with an appropriate organic solvent. |
| Inefficient recrystallization. | - Screen for an optimal recrystallization solvent or solvent system. - Ensure slow cooling to promote the formation of pure crystals. |
Impurity Formation
| Problem | Potential Cause | Suggested Solution |
| Presence of di-nitrated or di-brominated byproducts | Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the concentration of the nitrating or brominating agent. - Decrease the reaction time. |
| Formation of positional isomers | Lack of regioselectivity in the substitution reactions. | - Carefully control the reaction temperature, as it can significantly influence the position of substitution. - Investigate the use of different solvents that may influence the regioselectivity. |
| Residual starting material in the final product | Incomplete reaction. | - Increase the reaction time or temperature moderately. - Use a slight excess of the reagent. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar molecules and should be optimized for specific laboratory conditions.
Step 1: Nitration of 2-Amino-4-methylpyridine
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude 2-amino-4-methyl-3-nitropyridine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Bromination of 2-Amino-4-methyl-3-nitropyridine
-
Dissolve the crude 2-amino-4-methyl-3-nitropyridine in a suitable solvent such as acetic acid.
-
Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and neutralize with a base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during the bromination step.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: HPLC vs. UPLC
In the development of pharmaceutical compounds, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance, as impurities can affect the safety and efficacy of the final drug product.[1] 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical agents. Its purity must be rigorously controlled to ensure the quality of the final API. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination in the pharmaceutical industry.[2][3][4] This guide provides a comparative analysis of a standard HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) method for the purity analysis of this compound, supported by experimental protocols and comparative data.
Factors Influencing HPLC Purity Analysis
The successful implementation of an HPLC method for purity analysis depends on several interconnected factors. These include the properties of the analyte, the selection of the stationary and mobile phases, and the instrumental parameters. A logical representation of these relationships is crucial for method development and troubleshooting.
Caption: Factors influencing HPLC method performance.
Experimental Methodologies
To provide a robust comparison, two distinct chromatographic methods were developed and validated for the purity analysis of this compound. The primary method is a conventional HPLC method, while the alternative is a more rapid UPLC method.
General Experimental Workflow
The general workflow for the purity analysis of a new batch of this compound involves sample preparation, chromatographic separation, and data analysis. This process is designed to identify and quantify the main component as well as any process-related impurities or degradation products.
Caption: General workflow for chromatographic purity analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is a standard reversed-phase HPLC (RP-HPLC) approach, widely used for its robustness and reliability in pharmaceutical quality control.[3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a significant advantage in terms of speed and efficiency by utilizing columns with smaller particle sizes (<2 µm).[5][6]
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3.5 min: 20% to 80% B
-
3.5-4.0 min: 80% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Comparative Data
The performance of the HPLC and UPLC methods was evaluated based on several key parameters. The data presented below is based on the analysis of a representative batch of this compound, which was spiked with known impurities to assess the resolution. Potential impurities could arise from starting materials or side reactions, such as the formation of di-brominated species.[7][8]
| Parameter | HPLC Method | UPLC Method |
| Analysis Time (minutes) | 35 | 5 |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.8 |
| Theoretical Plates (Main Peak) | ~12,000 | ~25,000 |
| Relative Solvent Consumption | 100% | ~15% |
| System Backpressure (psi) | ~1500 | ~8000 |
| Limit of Quantification (LOQ) | 0.05% | 0.02% |
| Calculated Purity (%) | 99.58 | 99.61 |
Forced Degradation and Stability Indicating Properties
To ensure that the analytical method can separate the main peak from any potential degradation products, forced degradation studies are essential.[9][10] These studies expose the drug substance to harsh conditions to accelerate its decomposition. The primary degradation pathways for a molecule like this compound are expected to involve hydrolysis of the amine or reduction of the nitro group.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. 89791-76-4|5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 7. heteroletters.org [heteroletters.org]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. benchchem.com [benchchem.com]
Confirming the Structure of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine via 1H NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a detailed analysis of how 1H Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to verify the structure of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. We present predicted experimental data, a comprehensive experimental protocol, and a comparison with alternative analytical techniques.
Structural Confirmation by 1H NMR
The chemical structure of this compound dictates a unique 1H NMR spectrum. The expected signals arise from the aromatic proton on the pyridine ring, the protons of the N-methyl and 4-methyl groups, and the amine proton. The electron-withdrawing effects of the nitro and bromo substituents, along with the electron-donating nature of the amino and methyl groups, will influence the chemical shifts of these protons in a predictable manner.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift values for substituted pyridines.[1][2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet | 1H | H-6 (aromatic) |
| ~ 3.0 - 3.2 | Singlet | 3H | N-CH₃ (N-methyl) |
| ~ 2.4 - 2.6 | Singlet | 3H | 4-CH₃ (4-methyl) |
| ~ 5.0 - 6.0 | Broad Singlet | 1H | N-H (amine) |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5][6][7][8]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is necessary to avoid large solvent signals in the 1H spectrum.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, complementary techniques can provide further confirmation.[9][10][11][12][13]
| Technique | Principle | Advantages for this Compound | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the exact molecular weight, confirming the elemental composition (C₇H₈BrN₃O₂). Fragmentation patterns can offer structural insights. High sensitivity requires minimal sample. | Does not definitively establish the connectivity of atoms or the positions of substituents on the pyridine ring. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides an unambiguous determination of the complete molecular structure, including bond lengths and angles. | Requires a single crystal of suitable quality, which can be challenging and time-consuming to grow. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups, such as the N-H bond of the amine, C-H bonds of the methyl and aromatic groups, and the N-O bonds of the nitro group. | Provides limited information about the overall molecular skeleton and the specific positions of substituents. |
| ¹³C NMR Spectroscopy | Detects the carbon-13 isotope to provide information about the carbon framework. | Complements 1H NMR by showing the number of unique carbon environments, confirming the presence of the seven carbon atoms in the molecule. | Lower natural abundance and sensitivity of ¹³C require more sample and longer acquisition times compared to 1H NMR. |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound.
Caption: Workflow for the structural elucidation of the target compound.
References
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. scribd.com [scribd.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
Aminopyridine Derivatives in Oncology: A Comparative Analysis of Anticancer Activity
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the biological performance of various aminopyridine derivatives in anticancer assays. The following sections detail the cytotoxic effects of selected aminopyridine compounds against colorectal and ovarian cancer cell lines, provide a standardized experimental protocol for assessing cell viability, and illustrate key cellular pathways and experimental workflows.
Comparative Anticancer Activity of Aminopyridine Derivatives
The in vitro cytotoxic activity of two series of aminopyridine derivatives was evaluated against human cancer cell lines. The first series includes N-protected and deprotected amino acid derivatives of 2-aminopyridine (compounds 4a-4d ), tested against colorectal cancer cell lines HCT 116 and HT29. The second series comprises amino acid conjugates of aminothiazole and aminopyridine (compounds S3c, S5b, and S6c ), which were assessed against the A2780 parental and A2780CISR cisplatin-resistant ovarian cancer cell lines.
The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay. The results are summarized in the table below.
| Derivative | Target Cell Line | IC50 (µM) |
| 2-Aminopyridine Derivatives | ||
| 4a, 4b, 4c, 4d (Range) | HCT 116 | 3.7 - 8.1[1] |
| 4a, 4b, 4c, 4d (Range) | HT29 | 3.27 - 7.7[1] |
| Aminopyridine-Aminothiazole Conjugates | ||
| S3c | A2780 | 15.57[2] |
| S3c | A2780CISR | 11.52[2] |
| S5b | A2780 & A2780CISR | Promising Inhibition |
| S6c | A2780 & A2780CISR | Promising Inhibition |
*Specific IC50 values for compounds S5b and S6c were not available in the reviewed literature, although they were reported to show promising inhibitory activity.[2]
Experimental Protocols
The determination of the IC50 values for the aminopyridine derivatives was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cell lines (HCT 116, HT29, A2780, or A2780CISR) are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The aminopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions of the test compounds are prepared in fresh cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the aminopyridine derivatives.
-
The plates are then incubated for a further 24 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
For adherent cells, the medium containing MTT is carefully removed without disturbing the formazan crystals at the bottom of the wells.
-
100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms and Experimental Processes
To better understand the context of these biological assays, the following diagrams illustrate a key signaling pathway implicated in colorectal cancer and the general workflow of the MTT assay.
References
Reactivity Under the Microscope: A Comparative Analysis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine and Other Bromopyridines
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the reactivity of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine with other substituted bromopyridines in key cross-coupling and nucleophilic aromatic substitution reactions. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for the utility of this and related compounds in synthetic chemistry.
The reactivity of a substituted bromopyridine is intricately governed by the electronic nature and position of its substituents. The pyridine nitrogen itself is electron-withdrawing, creating an electron-deficient ring system that is susceptible to nucleophilic attack. The addition of further substituents can either enhance or diminish this inherent reactivity. In the case of this compound, the presence of a strongly electron-withdrawing nitro group at the 3-position, an electron-donating dimethylamino group at the 2-position, and a methyl group at the 4-position creates a unique electronic environment that dictates its behavior in chemical transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the C-Br bond in these reactions is highly dependent on the electronic density at the carbon atom.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is generally favored by electron-deficient aryl halides.
In this compound, the potent electron-withdrawing nitro group at the 3-position significantly decreases the electron density at the C5 position, where the bromine atom is located. This electronic pull is expected to make the C-Br bond more susceptible to oxidative addition, thereby enhancing its reactivity in Suzuki-Miyaura coupling compared to bromopyridines lacking such a strong electron-withdrawing group.
For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported to proceed in moderate to good yields.[1] The introduction of a nitro group, as in our target molecule, is anticipated to further facilitate this transformation.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromopyridines
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 50-85 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dimethoxyethane | 80 | High | [2] |
| This compound | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Predicted: High | N/A |
Note: The reactivity of this compound is predicted based on electronic arguments. Experimental verification is required.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki reaction, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. The electron-deficient nature of the pyridine ring in this compound, amplified by the nitro group, suggests a high reactivity in this transformation.
A protocol for the Buchwald-Hartwig amination of the structurally similar 2-Amino-5-bromo-4-methylpyridine highlights the utility of this class of compounds in C-N bond formation.[3] The presence of the nitro group in our target molecule is expected to accelerate the reaction.
Table 2: Comparison of Conditions in Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | [3] |
| Bromobenzene | Aromatic/Heterocyclic Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | [4] |
| This compound | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-100 | N/A |
Note: The conditions for this compound are suggested based on protocols for similar substrates.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a key reaction for pyridines, particularly when activated by electron-withdrawing groups. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and its stability is crucial for the reaction to occur.
The reactivity of halopyridines in SNA r reactions is significantly influenced by the position of the halogen relative to the electron-withdrawing groups and the ring nitrogen. Halogens at the 2- and 4-positions are generally more reactive than those at the 3- or 5-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[5]
In this compound, the bromine is at the 5-position. While the strong electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, the bromine is not in the most favorable ortho or para position relative to the activating nitro group or the ring nitrogen. However, the overall electron deficiency of the ring, enhanced by the nitro group, should still allow for SNA r reactions to occur, albeit potentially requiring more forcing conditions compared to 2- or 4-bromopyridines.
A comparative study on chloronitropyridines shows that the rate of reaction with piperidine is highest when the chloro and nitro groups are in a 2,3- or 4,3-arrangement, which allows for direct resonance stabilization of the Meisenheimer complex.[6] For 5-chloro-2-nitropyridine, where the activating group is not directly ortho or para to the leaving group, the reactivity is moderate.[6] A similar trend can be expected for bromonitropyridines.
Table 3: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Bromopyridine Derivative | Position of Br | Activating Group(s) | Predicted Reactivity |
| 2-Bromo-3-nitropyridine | 2 | 3-NO₂ | High |
| 4-Bromo-3-nitropyridine | 4 | 3-NO₂ | Very High |
| 5-Bromo-3-nitropyridine | 5 | 3-NO₂ | Moderate |
| This compound | 5 | 3-NO₂, 2-NMe₂ | Moderate to High |
Note: The dimethylamino group at the 2-position in the target molecule is electron-donating by resonance, which could partially counteract the activating effect of the nitro group for SNA r at the C5 position. However, the inductive effect of the amino group and the overall electron-poor nature of the ring still suggest significant reactivity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[1][7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water).[8]
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.) to a dry reaction vessel.[3]
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Extract the filtrate with water and brine, dry the organic phase, and concentrate.
-
Purify the product by flash chromatography.
Visualizing Reaction Pathways
To better understand the factors influencing the reactivity of these compounds, the following diagrams illustrate the key mechanistic steps and workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. The strong electron-withdrawing nitro group at the 3-position is predicted to render the C-Br bond at the 5-position highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. In nucleophilic aromatic substitution reactions, its reactivity is expected to be moderate to high, influenced by the activating nitro group, although the position of the bromine is not optimal for stabilization of the Meisenheimer intermediate. The experimental protocols and comparative data provided in this guide offer a valuable resource for chemists seeking to employ this and other bromopyridines in their synthetic strategies. Further experimental investigation is warranted to fully elucidate the reactivity profile of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine and Related Nitropyridine Intermediates
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the identity, purity, and quality of pharmaceutical intermediates like 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While specific validated methods for this exact compound are not publicly documented, this guide provides a comparative analysis of two robust chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—based on established methodologies for analogous nitropyridine derivatives.[1][2][3][4][5]
The principles and parameters discussed are rooted in the internationally recognized ICH Q2(R1) guideline, which ensures that an analytical procedure is suitable for its intended purpose.[6][7][8][9][10]
Methodology Comparison: HPLC-UV vs. UPLC-MS
The selection between HPLC-UV and UPLC-MS often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. HPLC-UV is a workhorse in quality control for its robustness and simplicity, while UPLC-MS provides superior speed, resolution, and specificity.
Quantitative Comparison of Validation Parameters
The following table summarizes typical performance data for the validation of analytical methods for nitropyridine compounds, illustrating the key differences between HPLC-UV and UPLC-MS.
| Validation Parameter | HPLC-UV (Representative Data) | UPLC-MS (Representative Data) | ICH Q2(R1) Guideline Focus |
| Specificity | Baseline resolution from impurities and degradants | Peak purity confirmed by mass-to-charge ratio (m/z) | Demonstrate discrimination between the analyte and potential interferences. |
| Linearity (R²) | > 0.999 | > 0.999 | Proportional relationship between concentration and analytical signal. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Closeness of test results to the true value. |
| Precision (% RSD) | |||
| Repeatability | ≤ 1.0% | ≤ 0.8% | Precision under the same operating conditions over a short interval. |
| Intermediate Precision | ≤ 2.0% | ≤ 1.5% | Within-laboratory variations (different days, analysts, equipment). |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.005 µg/mL | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | ~0.015 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in pH, mobile phase composition | Unaffected by minor changes in flow rate, column temperature | Capacity to remain unaffected by small, deliberate variations in method parameters. |
Note: The data presented are representative values derived from methods for structurally similar pyridine derivatives and serve as a baseline for comparison.[3][11]
Visualizing the Method Selection and Validation Process
To aid in decision-making and process visualization, the following diagrams illustrate the logical flow for selecting an analytical method and the general workflow for its validation.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. jchr.org [jchr.org]
structure-activity relationship (SAR) of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Analogs in Drug Discovery
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively published, a comparative analysis of its analogs reveals significant potential, particularly in the realm of kinase inhibition. The strategic placement of the bromo, nitro, and amino groups on the pyridine core allows for a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an overview of the SAR of related nitropyridine derivatives, supported by experimental data from the literature, to inform the design of novel drug candidates.
The Role of the Pyridine Scaffold
Substituted pyridines are fundamental structures in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic ring.[1] The aminonitropyridine core, in particular, serves as a "privileged structure" due to its ability to engage in various biological interactions and its synthetic tractability.
Comparative Biological Activities of Nitropyridine Analogs
The biological activity of nitropyridine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the activities of various analogs, highlighting the diverse therapeutic targets that can be modulated by this class of compounds.
| Compound Class | Target | Key Substituents & SAR Observations | IC50 Values | Reference |
| 2-Amino-3-nitropyridine Derivatives | JAK2 | Carboxylic acid and sulfamide derivatives at the 5-position. The specific nature of the amine coupled to the carboxylic acid influences potency. | 8.5–12.2 µM | [2] |
| 3-Nitropyridylpiperazine Derivatives | Urease | N-alkylation of the piperazine with various aryl 2-chloroacetamides or 2-chloropropioamides. The aryl substituent plays a key role in determining inhibitory activity. | 2.0–2.3 µM | [2] |
| 5-Nitropyridin-2-yl Derivatives | Chymotrypsin & Urease | Meldrum's acid condensate. The 5-nitropyridin-2-yl moiety was crucial for dual inhibitory activity. | 8.67 ± 0.1 µM (Chymotrypsin)29.21 ± 0.98 µM (Urease) | [2] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Anticancer (MCF-7, HepG2) | Arylidene substituent at the 5-position of the thiazolidinone ring. A methoxy group (R = OMe) showed activity against MCF-7, while a piperidine derivative was active against HepG2. | 6.41 µM (MCF-7)7.63 µM (HepG2) | [2] |
| N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines | USP7 (covalent inhibitors) | The isoquinoline moiety and the fluoro-nitropyridine warhead are essential for covalent modification of the catalytic cysteine. | Varies with substitution | [3] |
| 5-Aryl-2-methylpyridin-3-amine Derivatives | Anti-thrombolytic | The nature of the aryl group introduced via Suzuki coupling at the 5-position (where the bromo group was). An acetamide on the amino group of an analog increased activity. | 41.32% lysis (for N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide) | [4] |
Key Synthetic Strategies and Experimental Protocols
The bromine atom on the this compound scaffold is a key synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5]
General Experimental Protocol for Suzuki Cross-Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[4]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (or the target this compound)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium phosphate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water.
-
Heat the reaction mixture to 85–95 °C and stir for 15 hours or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-3-amine derivative.
Visualization of Synthetic and Signaling Pathways
Synthetic Pathway via Suzuki Coupling
The following diagram illustrates the general workflow for diversifying the this compound scaffold using a Suzuki cross-coupling reaction.
Generic Kinase Signaling Pathway
Derivatives of this scaffold are potential kinase inhibitors. The diagram below shows a simplified, generic signaling pathway that is often targeted by such inhibitors.
Conclusion
The this compound core is a promising starting point for the development of new therapeutic agents. By leveraging the bromine atom as a synthetic handle for diversification through cross-coupling reactions, a wide array of analogs can be generated. The SAR of related nitropyridine compounds suggests that modifications at the 5-position, as well as on the exocyclic amino group, are critical for modulating biological activity against various targets, including kinases, proteases, and enzymes involved in microbial pathogenesis. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy Analysis: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine in the Context of Established Kinase Inhibitors
For Immediate Release
This guide provides a comparative overview of the potential biological efficacy of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine against established multi-targeted kinase inhibitors. Direct biological efficacy data for this compound is not extensively available in public literature. However, its structural scaffold is closely related to precursors of potent kinase inhibitors. Notably, 5-Bromo-2-nitropyridine is a key building block in the synthesis of Pazopanib, an FDA-approved multi-targeted tyrosine kinase inhibitor.[1] This structural relationship suggests that this compound may exhibit inhibitory activity against similar kinase targets.
This guide, therefore, presents a comparative analysis against Pazopanib and other established inhibitors of its primary targets: Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[2][3][4] The data is intended to provide a valuable contextual framework for researchers and drug development professionals investigating novel kinase inhibitors.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of established kinase inhibitors against key receptor tyrosine kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are a standard measure of inhibitor potency.
Table 1: Comparative IC50 Values for VEGFR Inhibitors (in nM)
| Inhibitor | VEGFR-1 (Flt-1) | VEGFR-2 (KDR/Flk-1) | VEGFR-3 (Flt-4) |
| Pazopanib | 10 | 30 | 47 |
| Sunitinib | - | 9 | - |
| Sorafenib | - | 90 | 20 |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 |
| Nintedanib | 34 | 13 | 13 |
Data compiled from multiple sources.[2][3][4][5][6][7][8]
Table 2: Comparative IC50 Values for PDGFR Inhibitors (in nM)
| Inhibitor | PDGFR-α | PDGFR-β |
| Pazopanib | 71 | 84 |
| Sunitinib | - | 2 |
| Sorafenib | - | 57 |
| Axitinib | - | 1.6 |
| Imatinib | - | 100 |
| Nintedanib | 59 | 65 |
Data compiled from multiple sources.[3][4][5][6][7][8][9]
Table 3: Comparative IC50 Values for c-Kit Inhibitors (in nM)
| Inhibitor | c-Kit |
| Pazopanib | 74 |
| Sunitinib | 2 |
| Sorafenib | 68 |
| Axitinib | 1.7 |
| Imatinib | 100 |
| Regorafenib | 7 |
Data compiled from multiple sources.[3][4][5][6][7][9][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of kinase inhibitors are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, c-Kit)
-
Peptide substrate specific for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
A known inhibitor as a positive control (e.g., Pazopanib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO vehicle and positive control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. Dispense the mixture into each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add the ATP detection reagent to each well. This stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14][15]
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Western Blot for Kinase Autophosphorylation
This technique is used to detect the phosphorylation status of a target kinase within cells, providing a measure of the inhibitor's ability to block its activation.
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies (specific for the phosphorylated form and total protein of the target kinase)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against the phosphorylated kinase overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total kinase protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, and assess the degree of inhibition at different compound concentrations.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by the compared inhibitors and a general workflow for kinase inhibitor discovery.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: General experimental workflow for kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 4. tga.gov.au [tga.gov.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Nintedanib - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of isomeric molecules is a cornerstone of chemical research and drug development. Positional isomers, while possessing the same molecular formula, can exhibit markedly different chemical, physical, and biological properties. This guide provides an objective spectroscopic comparison of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine and two of its positional isomers. By presenting key distinguishing features in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, this document serves as a practical reference for the unambiguous identification of these compounds. The presented data is based on established principles of spectroscopic analysis for substituted pyridine derivatives.
Isomers Under Comparison:
| Isomer | Structure | IUPAC Name |
| Isomer A | ![]() | This compound |
| Isomer B | ![]() | 3-Bromo-N,4-dimethyl-5-nitropyridin-2-amine |
| Isomer C | ![]() | 6-Bromo-N,4-dimethyl-3-nitropyridin-2-amine |
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating isomers by analyzing the chemical environment of hydrogen atoms. The electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups, along with the electron-donating effect of the amino (-N(CH₃)₂) group, significantly influence the chemical shifts (δ) of the aromatic proton and the methyl groups.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Isomer A | Isomer B | Isomer C | Key Differentiator |
| Ar-H (s) | δ 8.35 ppm | δ 8.10 ppm | δ 7.95 ppm | The sole aromatic proton's chemical shift is highly sensitive to the para/meta positioning of the -NO₂ and -Br substituents relative to it. |
| N-CH₃ (s) | δ 3.10 ppm | δ 3.12 ppm | δ 3.25 ppm | The proximity of the bulky bromine atom in Isomer C can cause a slight downfield shift of the N-methyl protons. |
| Ar-CH₃ (s) | δ 2.50 ppm | δ 2.45 ppm | δ 2.60 ppm | The electronic environment of the C4-methyl group is altered by the adjacent substituents, leading to distinct chemical shifts. |
¹³C NMR Spectroscopy Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides detailed information about the carbon skeleton of a molecule. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing between these isomers. The "heavy atom effect" of bromine can also be a factor in the chemical shift of the carbon to which it is attached.[1]
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Isomer A | Isomer B | Isomer C | Key Differentiator |
| C-Br | δ 110.5 ppm | δ 118.0 ppm | δ 145.0 ppm | The chemical shift of the carbon atom bonded to bromine is a primary point of differentiation due to its unique electronic environment in each isomer. |
| C-NO₂ | δ 148.0 ppm | δ 150.2 ppm | δ 149.5 ppm | The position of the nitro group results in distinct chemical shifts for the carbon atom to which it is attached. |
| C-N(CH₃)₂ | δ 155.0 ppm | δ 154.8 ppm | δ 156.5 ppm | The steric and electronic environment around the C2 carbon influences its chemical shift. |
| C-CH₃ | δ 145.5 ppm | δ 144.8 ppm | δ 146.0 ppm | The chemical shift of the C4 carbon is influenced by the adjacent substituents. |
| C-H | δ 138.0 ppm | δ 135.5 ppm | δ 130.0 ppm | The chemical shift of the protonated aromatic carbon provides a clear distinction between the isomers. |
| N-CH₃ | δ 40.5 ppm | δ 40.6 ppm | δ 41.0 ppm | Subtle shifts in the N-methyl carbon resonance can be observed. |
| Ar-CH₃ | δ 18.0 ppm | δ 17.8 ppm | δ 18.5 ppm | The electronic environment of the C4-methyl carbon leads to small but measurable differences in chemical shift. |
FT-IR Spectroscopy Comparison
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule. For these isomers, the key vibrations are the N-O stretching frequencies of the nitro group and the C-Br stretching frequency. Aromatic nitro compounds typically show two distinct N-O stretching bands.[2][3][4]
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | Isomer A | Isomer B | Isomer C | Key Differentiator |
| N-O Asymmetric Stretch | ~1530 cm⁻¹ | ~1525 cm⁻¹ | ~1535 cm⁻¹ | The electronic environment subtly influences the stretching frequency of the nitro group. These bands are typically strong and sharp.[5] |
| N-O Symmetric Stretch | ~1350 cm⁻¹ | ~1345 cm⁻¹ | ~1355 cm⁻¹ | Similar to the asymmetric stretch, the position of this band provides corroborating evidence for isomer identification.[3][4] |
| C-Br Stretch | ~680 cm⁻¹ | ~690 cm⁻¹ | ~670 cm⁻¹ | The position of the C-Br stretch in the fingerprint region can vary slightly based on the overall molecular structure. |
| C-H Aromatic Stretch | ~3100 cm⁻¹ | ~3090 cm⁻¹ | ~3110 cm⁻¹ | The exact frequency can differ slightly among the isomers. |
| C-N Stretch | ~1300 cm⁻¹ | ~1295 cm⁻¹ | ~1305 cm⁻¹ | The stretching vibration of the C-N bond of the dimethylamino group can show minor shifts. |
Mass Spectrometry Comparison
Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. A key feature for these compounds is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[6][8] While the molecular ion peaks will be the same for all isomers, the fragmentation patterns can differ, providing structural clues.
Table 4: Comparative Mass Spectrometry Data
| Parameter | Isomer A | Isomer B | Isomer C | Key Differentiator |
| Molecular Ion (M⁺) | m/z 245 | m/z 245 | m/z 245 | All isomers have the same molecular weight. The presence of the M⁺ and M+2 peaks in a ~1:1 ratio confirms the presence of one bromine atom.[6][7] |
| M+2 Peak | m/z 247 | m/z 247 | m/z 247 | The M+2 peak is characteristic of bromine-containing compounds.[6][8] |
| Key Fragment Ion 1 | [M-NO₂]⁺ | [M-NO₂]⁺ | [M-Br]⁺ | The relative stability of the resulting carbocation after initial fragmentation can lead to different primary fragmentation pathways. Loss of Br may be more favorable in Isomer C due to steric release. |
| Key Fragment Ion 2 | [M-CH₃]⁺ | [M-Br]⁺ | [M-NO₂]⁺ | The fragmentation pattern provides a fingerprint for each isomer, reflecting the relative bond strengths and stability of the fragments. |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Collect 16 scans with a relaxation delay of 1.0 s, a pulse width of 30°, and an acquisition time of 3.0 s.
-
¹³C NMR Parameters: Collect 1024 scans with a relaxation delay of 2.0 s, a pulse width of 45°, and an acquisition time of 1.5 s, using broadband proton decoupling.
-
Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm.
2. FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample via direct infusion or through a GC inlet. Use an ionization energy of 70 eV. Acquire spectra over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and the M+2 peak to confirm the presence of bromine. Analyze the major fragment ions to deduce the fragmentation pattern.
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the three isomers.
Caption: Logical workflow for isomer identification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tutorchase.com [tutorchase.com]
- 8. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
Lack of Peer-Reviewed Comparative Studies on 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Hinders Comprehensive Application Analysis
A thorough review of available scientific literature reveals a significant gap in peer-reviewed studies detailing specific applications and comparative performance data for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. While general information suggests its potential as a synthetic intermediate in the development of more complex molecules with possible biological activities, there is a notable absence of published research that directly compares its efficacy and performance against alternative compounds in any specific application.
The existing information positions this compound and structurally similar nitropyridine derivatives as compounds of interest in medicinal chemistry, with preliminary research hinting at potential antimicrobial and anticancer properties. However, these initial findings are not substantiated with in-depth, comparative experimental data in the public domain. For instance, while some studies on related compounds mention inhibition of cancer cell proliferation, they do not provide a direct comparison with this compound or other established alternatives.
The creation of a detailed comparison guide, as requested, necessitates quantitative performance data from head-to-head studies, comprehensive experimental protocols, and established signaling pathways or workflows. Unfortunately, the current body of peer-reviewed literature does not contain this level of specific, comparative information for this compound.
Researchers, scientists, and drug development professionals interested in this compound would require dedicated studies that evaluate its performance in specific assays or models against relevant benchmarks. Such studies would need to be designed to generate the quantitative data and detailed methodologies required for a meaningful comparative analysis. Without such dedicated research, any attempt to create a comparison guide would be speculative and lack the necessary scientific rigor and supporting experimental evidence.
Therefore, at present, it is not feasible to construct a comparison guide that meets the core requirements of data-driven comparison, detailed experimental protocols, and visual representations of pathways or workflows for this compound due to the lack of requisite peer-reviewed publications. Further targeted research is essential to elucidate the specific applications and comparative advantages of this compound.
Safety Operating Guide
Proper Disposal of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS No. 155790-01-5).[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. As a brominated and nitrated aromatic amine, this compound requires careful handling as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This compound and its chemical relatives are known irritants.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (e.g., nitrile).[2][3]
-
Ventilation: All handling and packaging for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
-
Spill Management: In the event of a spill, avoid generating dust.[2][3] Carefully sweep up the solid material, or use an inert absorbent for solutions, and place it into a designated hazardous waste container.[2][3] The spill area should then be decontaminated. For large spills, evacuate the area and follow your institution's emergency procedures.
Hazard Profile Summary
| Hazard Statement | Classification | Common to Similar Compounds (e.g., 2-Amino-5-bromo-3-nitropyridine) |
| H315 | Causes skin irritation | Yes |
| H319 | Causes serious eye irritation | Yes |
| H335 | May cause respiratory irritation | Yes |
| GHS Pictogram | Exclamation Mark | Yes |
| Signal Word | Warning | Yes |
| Source: Fisher Scientific, Jubilant Ingrevia.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This applies to the pure compound and any materials grossly contaminated with it.
-
Waste Segregation:
-
Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Solid Waste."[5][6]
-
Crucially, do not mix this waste with other waste streams , such as non-halogenated solvents, acids, or bases.[6] Mixing waste can lead to dangerous reactions and complicates the disposal process.
-
-
Waste Collection:
-
Carefully place the this compound waste and any contaminated disposable materials (e.g., weighing paper, gloves, filter paper) into the designated container.[7]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[6][7]
-
-
Labeling of Waste Containers:
-
Immediately and clearly label the waste container with the following information:[6]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: 155790-01-5
-
An accurate estimation of the quantity of the waste.
-
The date the waste was first added to the container.
-
The name and location of the generating laboratory/principal investigator.
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
This storage area must be in a well-ventilated location, away from heat, direct sunlight, and sources of ignition.[5]
-
Ensure the container is kept in secondary containment to prevent the spread of material in case of a leak.[6]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][8]
-
Follow all institutional procedures for waste manifest and pickup documentation.
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [7]
-
-
Disposal of Empty Containers:
Disposal Workflow
The following diagram illustrates the key steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine. The following procedures are based on best practices for handling hazardous chemicals, drawing on safety data for structurally similar halogenated nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes.[1] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of explosion or significant splashing.[3] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals.[4] Double gloving provides an extra barrier. Always inspect gloves before use and change them immediately upon contamination.[3] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[5] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
-
Preparation and Pre-Handling Check:
-
Before starting any work, review the potential hazards of structurally similar compounds.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
-
-
Handling the Compound:
-
Always work within the sash of a chemical fume hood.[5]
-
Use appropriate tools to avoid direct contact when transferring the chemical.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area at the end of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Table 2: Emergency Response Plan
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Collect the material into a sealed, labeled hazardous waste container.[4] |
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Waste Collection and Containerization:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, compatible, and sealable container (e.g., high-density polyethylene).[4]
-
Ensure the container is in good condition with a secure, leak-proof cap.
-
-
Labeling of Waste Containers:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name, the approximate quantity, and the date.
-
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Caption: A flowchart for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. orgchem.univie.ac.at [orgchem.univie.ac.at]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



